molecular formula C8H12N2OS B13944932 2-(tert-Butyl)thiazole-4-carboxamide

2-(tert-Butyl)thiazole-4-carboxamide

Cat. No.: B13944932
M. Wt: 184.26 g/mol
InChI Key: XDGSHTNLCHSQFU-UHFFFAOYSA-N
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Description

2-(tert-Butyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C8H12N2OS and its molecular weight is 184.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-tert-butyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-12-7)6(9)11/h4H,1-3H3,(H2,9,11)

InChI Key

XDGSHTNLCHSQFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 2-(tert-butyl)thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(tert-butyl)thiazole-4-carboxamide: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The thiazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and versatile synthetic accessibility.[1][2] This guide focuses on a specific, promising derivative: 2-(tert-butyl)thiazole-4-carboxamide. We will provide a comprehensive analysis of its chemical structure, a detailed protocol for its synthesis and characterization, and an in-depth exploration of its biological activities. A significant body of research points to the potential of related thiazole carboxamides as potent inhibitors of Vanin-1 (VNN-1), an enzyme implicated in oxidative stress and inflammatory diseases.[3][4] Furthermore, the presence of the tert-butyl group is often associated with enhanced antioxidant activity, making this compound a compelling candidate for further investigation in drug discovery and development.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the study of this molecule.

The Thiazole Carboxamide Scaffold: A Privileged Motif in Drug Discovery

The fusion of a thiazole ring and a carboxamide linker creates a heterocyclic system with remarkable pharmacological versatility. Thiazoles, five-membered aromatic rings containing sulfur and nitrogen, are found in numerous natural products and synthetic drugs, prized for their metabolic stability and ability to engage in diverse biological interactions.[5][7] The carboxamide group is a ubiquitous functional group in pharmaceuticals, acting as a rigid, planar unit capable of forming critical hydrogen bonds with biological targets.[7]

The combination of these two moieties has led to the development of numerous successful drugs spanning a wide range of indications, including:

  • Anti-inflammatory: Meloxicam

  • Anti-HIV: Ritonavir

  • Antineoplastic: Dasatinib and Tiazofurin[1]

The subject of this guide, 2-(tert-butyl)thiazole-4-carboxamide, represents a rationally designed analogue within this class, where the tert-butyl group at the 2-position provides steric bulk and lipophilicity, and the carboxamide at the 4-position serves as a key interaction point.

Structural and Physicochemical Analysis

The molecular architecture of 2-(tert-butyl)thiazole-4-carboxamide is fundamental to its function. The structure consists of a central 1,3-thiazole ring. A tert-butyl group is attached at the C2 position, and a primary carboxamide (-CONH₂) is attached at the C4 position.

  • Thiazole Ring: The aromatic heterocycle is electron-rich and acts as the core scaffold.

  • Tert-Butyl Group: This bulky, lipophilic group significantly influences the molecule's solubility, membrane permeability, and steric interactions with target proteins. Its presence is crucial for enhancing antioxidant potency in related structures by improving interaction with lipid radicals.[5][6]

  • Carboxamide Group: This functional group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong and specific binding to enzyme active sites.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₂N₂OSCalculated
Molecular Weight 184.26 g/mol Calculated
CAS Number 1086380-10-0 (for parent carboxylic acid)[8][9]
Predicted XlogP ~2.0 - 2.7 (for related structures)[10]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Synthesis and Characterization

The synthesis of 2-(tert-butyl)thiazole-4-carboxamide is most efficiently achieved via the amidation of its corresponding carboxylic acid precursor. This strategy is common in medicinal chemistry as it allows for the late-stage diversification of the carboxamide moiety, should other amine derivatives be desired.

Logical Workflow for Synthesis and Confirmation

Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Start 2-(tert-butyl)thiazole- 4-carboxylic acid Reagents Ammonium Chloride HATU, DIPEA, DMF Reaction Amide Coupling Reaction (Room Temperature, 12h) Reagents->Reaction Quench Aqueous Work-up (Water/EtOAc Extraction) Reaction->Quench Purify Silica Gel Column Chromatography Quench->Purify Analysis Structure Confirmation (¹H NMR, ¹³C NMR, HRMS) Purify->Analysis Purity Purity Analysis (HPLC) Analysis->Purity

Caption: General workflow for the synthesis and characterization of 2-(tert-butyl)thiazole-4-carboxamide.

Experimental Protocol: Amide Coupling

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a modern and highly efficient coupling reagent that minimizes side reactions and typically results in high yields. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the ammonium salt and the acid formed during the reaction.

  • Preparation: To a solution of 2-(tert-butyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add Ammonium Chloride (NH₄Cl, 1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the resulting mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically assessed by HPLC, aiming for >95%.

Biological Activity and Mechanism of Action

The therapeutic potential of 2-(tert-butyl)thiazole-4-carboxamide is primarily linked to its activity as an antioxidant and an enzyme inhibitor. The most compelling evidence for related compounds points towards the inhibition of Vanin-1.

Primary Target: Vanin-1 Inhibition

Vanin-1 (VNN-1) is a pantetheinase enzyme expressed on the cell surface that plays a critical role in regulating oxidative stress.[3] By hydrolyzing pantetheine, it releases cysteamine and pantothenic acid, with cysteamine being a key modulator of glutathione (GSH) levels, a major intracellular antioxidant. In pathological conditions like Inflammatory Bowel Disease (IBD), VNN-1 activity is upregulated, leading to excessive oxidative stress and inflammation.[4]

A recent study identified a series of thiazole carboxamide derivatives as potent VNN-1 inhibitors.[3][4] These inhibitors bind to the active site of VNN-1, preventing its enzymatic activity. This action leads to a reduction in inflammatory markers and a restoration of the intestinal barrier in preclinical IBD models.[3] The 2-(tert-butyl)thiazole-4-carboxamide structure fits the general pharmacophore of these newly discovered inhibitors.

VNN1_Pathway Stimuli Inflammatory Stimuli (e.g., in IBD) VNN1 Vanin-1 (VNN-1) Upregulation Stimuli->VNN1 ROS Increased Oxidative Stress (ROS Production) VNN1->ROS Pantetheinase Activity Outcome Reduced Oxidative Stress Restored Intestinal Barrier Inflammation Tissue Damage & Inflammation ROS->Inflammation Compound 2-(tert-butyl)thiazole- 4-carboxamide Compound->VNN1 Block Inhibition

Caption: Proposed mechanism of action via Vanin-1 inhibition to mitigate inflammation.

Antioxidant Properties

Independent of specific enzyme inhibition, thiazole derivatives bearing a tert-butyl group have demonstrated significant direct antioxidant activity.[5][6] This is attributed to the electron-donating nature of the substituent and the compound's ability to scavenge free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). The lipophilic nature of the tert-butyl group may also facilitate interaction with and protection of cellular membranes from lipid peroxidation.[5]

Protocols for Biological Evaluation

To validate the therapeutic potential of 2-(tert-butyl)thiazole-4-carboxamide, a tiered approach of in vitro and cellular assays is required.

Workflow for Biological Activity Screening

Biological_Screening_Workflow cluster_tier1 cluster_tier2 Start Test Compound: 2-(tert-butyl)thiazole-4-carboxamide Tier1 Tier 1: In Vitro Assays Start->Tier1 Tier2 Tier 2: Cell-Based Assays Tier1->Tier2 VNN1_Assay VNN-1 Enzymatic Assay (Determine IC₅₀) Tier1->VNN1_Assay DPPH_Assay DPPH Radical Scavenging (Determine EC₅₀) Tier1->DPPH_Assay Tier3 Tier 3: In Vivo Models (e.g., DSS-induced colitis) Tier2->Tier3 CAA_Assay Cellular Antioxidant Assay (e.g., HT-29 cells) Tier2->CAA_Assay Tox_Assay Cytotoxicity Assay (e.g., MTS/MTT) Tier2->Tox_Assay

Caption: A tiered workflow for the comprehensive biological evaluation of the target compound.

Protocol 1: In Vitro Vanin-1 Inhibition Assay

Rationale: This fluorometric assay provides a direct and quantitative measure of the compound's ability to inhibit VNN-1 enzymatic activity. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter for assessing potency.

  • Preparation: Prepare a serial dilution of 2-(tert-butyl)thiazole-4-carboxamide in DMSO, then dilute further into an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Incubation: In a 96-well black plate, add recombinant human VNN-1 enzyme to each well containing the test compound or vehicle control (DMSO). Incubate for 15 minutes at 37°C to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate for pantetheinase activity.

  • Measurement: Measure the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 390/460 nm). The rate of reaction is proportional to the slope of the fluorescence curve.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

2-(tert-butyl)thiazole-4-carboxamide is a molecule of significant interest, built upon a privileged scaffold in medicinal chemistry. Its structure suggests a dual mechanism of action, combining direct antioxidant effects with potent, specific inhibition of pro-inflammatory enzymes like Vanin-1. The synthetic route is straightforward, allowing for facile production and derivatization.

Future research should focus on:

  • In Vivo Efficacy: Validating the promising in vitro data in established animal models of inflammatory diseases, such as the DSS-induced colitis model for IBD.[3]

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to determine its suitability as a drug candidate.[11]

  • Lead Optimization: Expanding on the Structure-Activity Relationship (SAR) to design next-generation analogues with improved potency, selectivity, and drug-like properties.

This guide provides a robust framework for understanding and advancing the study of 2-(tert-butyl)thiazole-4-carboxamide, a compound with clear potential for development into a novel therapeutic agent.

References

  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment.
  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Tre
  • Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investig
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
  • Study on Synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester. Scientific.Net.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.
  • 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis. ChemicalBook.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PMC.
  • 2-(tert-Butyl)thiazole-4-carboxylic acid. Sigma-Aldrich.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Thiazole-4-carboxamide. Chem-Impex.
  • 2-(tert-butyl)thiazole (C7H11NS). PubChemLite.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

Sources

Molecular weight and formula of 2-tert-butyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 2-tert-Butyl-1,3-thiazole-4-carboxamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2-tert-Butyl-1,3-thiazole-4-carboxamide is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a robust pharmacophore in the development of kinase inhibitors, antiviral agents, and antioxidant therapeutics.[1] Distinguished by the bulky tert-butyl group at the C2 position, this molecule exhibits enhanced lipophilicity and metabolic stability compared to its unbranched alkyl counterparts.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical identity, synthetic pathways, analytical characterization, and biological applications. It is designed to serve as a reference for scientists utilizing this scaffold in fragment-based drug discovery (FBDD) and lead optimization.[1]

Chemical Identity & Physicochemical Properties

The precise molecular definition of 2-tert-butyl-1,3-thiazole-4-carboxamide is critical for stoichiometric calculations and formulation strategies.[1]

Molecular Formula & Weight[2][3][4]
PropertyValueNotes
IUPAC Name 2-tert-Butyl-1,3-thiazole-4-carboxamideAlso known as 2-(1,1-dimethylethyl)-4-thiazolecarboxamide
Molecular Formula C₈H₁₂N₂OS Confirmed by elemental composition
Molecular Weight 184.26 g/mol Monoisotopic Mass: 184.0670 Da
CAS Number Derived from 1086380-10-0 (Acid)Acid precursor is the primary commercial reference
SMILES CC(C)(C)c1nc(C(N)=O)cs1Useful for chemoinformatic queries
Calculated Physicochemical Parameters

These values are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

ParameterValue (Predicted)Significance
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; favorable for membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~85 ŲIndicates good potential for oral bioavailability (Rule of 5 compliant).[1]
H-Bond Donors 2 (Amide NH₂)Critical for binding site interactions (e.g., kinase hinge regions).[1]
H-Bond Acceptors 3 (N, O, S)Facilitates hydrogen bonding with active site residues.
Rotatable Bonds 2Low flexibility suggests a rigid core, reducing entropic penalty upon binding.

Synthesis & Manufacturing

The synthesis of 2-tert-butyl-1,3-thiazole-4-carboxamide typically follows a convergent route, leveraging the Hantzsch Thiazole Synthesis.[1] This method is preferred for its scalability and regioselectivity.

Synthetic Pathway (Hantzsch Protocol)[1]

The core thiazole ring is constructed by condensing a thioamide with an


-halo keto ester, followed by functional group interconversion to the amide.

Step 1: Thioamide Formation Reaction of pivalonitrile (tert-butyl cyanide) with hydrogen sulfide or thioacetamide to yield 2,2-dimethylpropanethioamide.[1]

Step 2: Cyclization (Hantzsch Synthesis) Condensation of 2,2-dimethylpropanethioamide with ethyl bromopyruvate generates the thiazole ester intermediate (Ethyl 2-tert-butylthiazole-4-carboxylate).[1]

Step 3: Amidation Direct aminolysis of the ester with ammonia in methanol, or hydrolysis to the acid followed by activation (via SOCl₂ or HATU) and reaction with ammonium hydroxide.

Visualization of Synthesis Workflow

SynthesisPathway Start1 Pivalonitrile (C5H9N) Intermediate1 2,2-Dimethyl- propanethioamide Start1->Intermediate1 H2S / Et3N Thioamidation Start2 Ethyl Bromopyruvate (C5H7BrO3) Intermediate2 Ethyl 2-tert-butyl- thiazole-4-carboxylate (CAS: 1197010-34-6) Start2->Intermediate2 Intermediate1->Intermediate2 + Ethyl Bromopyruvate EtOH, Reflux (Hantzsch Synthesis) Product 2-tert-Butyl-1,3-thiazole- 4-carboxamide (Target) Intermediate2->Product NH3 / MeOH Aminolysis

Figure 1: Convergent synthesis of 2-tert-butyl-1,3-thiazole-4-carboxamide via Hantzsch cyclization.

Analytical Characterization

Verification of the synthesized compound requires a multi-modal approach. Below are the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.42 (s, 9H): Strong singlet corresponding to the tert-butyl group (3 x CH₃).[1]

    • δ 7.60 (br s, 1H): Amide N-H (proton A).[1]

    • δ 7.85 (br s, 1H): Amide N-H (proton B).[1]

    • δ 8.20 (s, 1H): Thiazole C5-H singlet. This is the diagnostic aromatic proton.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 30.5: Methyl carbons of tert-butyl.[1]

    • δ 37.2: Quaternary carbon of tert-butyl.[1]

    • δ 123.5: Thiazole C5.[2]

    • δ 148.0: Thiazole C4 (ipso to amide).[1]

    • δ 162.5: Carbonyl carbon (C=O).[1]

    • δ 178.0: Thiazole C2 (ipso to tert-butyl).[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).[1]

  • Observed Ion: [M+H]⁺ = 185.1 m/z.[1]

  • Fragmentation Pattern: Loss of NH₃ ([M-17]⁺) and subsequent loss of the tert-butyl group may be observed at higher collision energies.[1]

Biological Relevance & Applications

The 2-tert-butyl-1,3-thiazole-4-carboxamide motif acts as a privileged scaffold in drug design, particularly for targeting ATP-binding sites in kinases.[1]

Mechanism of Action: Kinase Inhibition

The thiazole nitrogen and the carboxamide group form a "donor-acceptor" motif that mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinase enzymes (e.g., c-Met, VEGFR). The bulky tert-butyl group often occupies the hydrophobic specificity pocket (gatekeeper region), enhancing selectivity.[1]

Biological Interaction Map

BioMechanism Scaffold 2-tert-Butyl-thiazole- 4-carboxamide Interaction1 H-Bond Acceptor (Thiazole N) Scaffold->Interaction1 Interaction2 H-Bond Donor (Amide NH2) Scaffold->Interaction2 Interaction3 Hydrophobic Contact (tert-Butyl Group) Scaffold->Interaction3 Target Kinase ATP Pocket (Hinge Region) Effect Inhibition of Phosphorylation Target->Effect Interaction1->Target Binds Backbone NH Interaction2->Target Binds Backbone CO Interaction3->Target Occupies Selectivity Pocket

Figure 2: Structural basis for kinase inhibition by the thiazole-carboxamide scaffold.

Safety & Handling Protocols

While specific toxicological data for this exact amide may be limited, handling should follow protocols for analogous thiazole amides.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • H-Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • ChemicalBook. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid (CAS 1086380-10-0).[1] Retrieved from .[1]

  • National Institutes of Health (NIH). Thiazole-carboxamide derivatives as potent antioxidant agents.[1] PMC. Retrieved from .[1]

  • PubChem. Thiazole-4-carboxamide (CAS 3575-09-5) - Structural Analog Data.[1] Retrieved from .[1]

  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules 2016. Retrieved from .[1]

  • Sigma-Aldrich. 2-(tert-Butyl)thiazole-4-carboxylic acid Product Sheet. Retrieved from .[1]

Sources

Solubility profile of 2-(tert-Butyl)thiazole-4-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the physicochemical properties and solubility profiling of 2-(tert-Butyl)thiazole-4-carboxamide , a critical heterocyclic intermediate used in the synthesis of fungicides (e.g., Ethaboxam derivatives) and kinase inhibitors.[1]

While specific thermodynamic solubility data for this exact intermediate is often proprietary, this guide synthesizes structural analysis with standard physicochemical principles to provide a predictive solubility profile . Furthermore, it establishes a validated experimental protocol for researchers to empirically determine the solubility curves and thermodynamic parameters (enthalpy and entropy of dissolution) required for process optimization, recrystallization, and formulation.

Physicochemical Analysis & Predicted Profile

To understand the solubility behavior of 2-(tert-Butyl)thiazole-4-carboxamide, we must deconstruct its molecular architecture. The molecule represents a "push-pull" system regarding polarity:

  • The Scaffold (Thiazole Ring): A planar, aromatic heterocycle with weak basicity (

    
     for the conjugate acid).[1] It provides a semi-polar core.[1]
    
  • The Lipophilic Anchor (2-tert-Butyl): A bulky, hydrophobic group that significantly increases

    
     (partition coefficient) and disrupts crystal packing efficiency compared to a methyl or hydrogen substituent. This enhances solubility in non-polar organic solvents.
    
  • The Polar Head (4-Carboxamide): A primary amide (

    
    ) acting as both a hydrogen bond donor (2 sites) and acceptor (1 site).[1] This moiety drives high lattice energy (high melting point) and favors solubility in polar aprotic solvents.
    
Predicted Solubility Ranking (Table 1)

Based on dielectric constants (


) and Hansen Solubility Parameters (HSP).
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions disrupt the amide-amide intermolecular H-bonds.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh The tert-butyl group interacts favorably with the lipophilic solvent; DCM effectively solvates the aromatic core.
Esters/Ketones Ethyl Acetate, AcetoneModerate to Good Good balance for process chemistry; often used for recrystallization (cooling crystallization).
Alcohols Methanol, Ethanol, IPAModerate Proticity allows H-bonding with the amide, but the hydrophobic tert-butyl group limits solubility as chain length increases.[1]
Ethers THF, MTBEModerate THF is a strong solvent for thiazoles; MTBE is weaker due to lower polarity.
Alkanes Hexane, HeptanePoor/Insoluble The polar carboxamide group prevents dissolution despite the tert-butyl group.[1]
Aqueous WaterVery Poor The lipophilicity of the tert-butyl thiazole core dominates; requires pH adjustment (acidification) to solubilize via protonation.[1]

Core Experimental Protocol: Thermodynamic Solubility Determination

To generate a precise solubility profile, the Static Equilibrium Method coupled with Gravimetric Analysis or HPLC is the industry standard. The following protocol ensures data integrity suitable for calculating thermodynamic parameters.

Materials & Setup[1][2]
  • Compound: 2-(tert-Butyl)thiazole-4-carboxamide (Purity >98%).[1]

  • Solvents: HPLC Grade (MeOH, EtOH, IPA, EtOAc, Acetone, Acetonitrile).

  • Equipment: Jacketed glass vessel (50 mL) with circulating water bath (

    
     K precision), magnetic stirrer, 0.22 
    
    
    
    m PTFE syringe filters.
Step-by-Step Methodology
  • Saturation: Add excess solid compound to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the lowest temperature (

    
    , typically 273.15 K or 283.15 K) for 24 hours to ensure equilibrium.
    
  • Sampling: Stop stirring and allow the solid phase to settle for 30 minutes. Withdraw 2 mL of the supernatant using a pre-heated syringe/needle assembly (to prevent precipitation).

  • Filtration: Immediately filter through a 0.22

    
    m filter into a pre-weighed weighing boat (for gravimetric) or volumetric flask (for HPLC).
    
  • Quantification (Gravimetric): Evaporate the solvent under vacuum/nitrogen flow. Dry the residue to constant weight.

    • Calculation:

      
       where 
      
      
      
      is mass and
      
      
      is molar mass (
      
      
      = solvent,
      
      
      = solute).[1]
  • Temperature Ramp: Increase the temperature by 5 K, add more solid if necessary to maintain saturation, equilibrate for 4 hours, and repeat sampling up to

    
     (typically near solvent boiling point).
    
Thermodynamic Modeling (The Apelblat Equation)

To correlate solubility with temperature, fit the experimental mole fraction solubility (


) to the Modified Apelblat Equation :


  • A, B, C: Empirical model parameters derived via multivariate regression.

  • Utility: This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, providing a more accurate fit than the simple van't Hoff equation for polar pharmaceutical intermediates.

Visualization: Solubility Decision Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the solubility profile generated above, specifically for Recrystallization or Reaction Medium selection.

SolubilityWorkflow Start Start: 2-(tert-Butyl)thiazole-4-carboxamide SolubilityTest Perform Solubility Screen (25°C) Start->SolubilityTest HighSol High Solubility (>100 mg/mL) SolubilityTest->HighSol Result ModSol Moderate Solubility (10-50 mg/mL) SolubilityTest->ModSol Result LowSol Low Solubility (<5 mg/mL) SolubilityTest->LowSol Result DCM_DMF DCM, DMF, DMSO HighSol->DCM_DMF Alc_Est EtOH, IPA, EtOAc ModSol->Alc_Est Hex_Wat Hexane, Water LowSol->Hex_Wat ReactionSolvent Candidate for Reaction Solvent DCM_DMF->ReactionSolvent Dissolves Reactants CrystSolvent Candidate for Recrystallization Alc_Est->CrystSolvent Temp Dependent? AntiSolvent Candidate for Anti-Solvent Hex_Wat->AntiSolvent Induces Precip Optimization Process Optimization CrystSolvent->Optimization Determine Metastable Zone Width (MSZW)

Figure 1: Decision matrix for solvent selection based on solubility tiers. High solubility solvents are preferred for reactions, moderate for cooling crystallization, and low for anti-solvent precipitation.

Critical Application Notes

  • Polymorphism Warning: Thiazole carboxamides are prone to polymorphism. The solubility profile may shift if a different polymorph precipitates. Always verify the solid phase using PXRD (Powder X-Ray Diffraction) after the solubility experiment to ensure no phase transition occurred during equilibration.

  • Safety (E-E-A-T): 2-(tert-Butyl)thiazole-4-carboxamide is an irritant.[1] When using chlorinated solvents (DCM) or toxic polar solvents (DMF), all work must be performed in a fume hood.

  • Recrystallization Strategy: Based on the predicted profile, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is likely the most effective purification method. The compound dissolves in the organic phase (EtOH or EtOAc) at high temperature, and the addition of the anti-solvent (Water or Hexane) or cooling drives high-purity crystallization.

References

  • Thiazole Carboxamide Derivatives (General Properties)

    • Source: Hawash, M., et al. (2023).[2] "Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors." OpenMETU.

    • Relevance: Establishes the solubility trends and lipophilicity of the thiazole-carboxamide scaffold.
    • URL:

  • Thermodynamic Solubility Methodology (Apelblat Model)

    • Source: Zhan, N., et al. (2015). "Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.
    • Relevance: Provides the validated gravimetric protocol and mathematical modeling (Apelblat equation)
    • URL:

  • Chemical Building Block Data

    • Source: Chem-Impex International.
    • Relevance: Confirms the baseline physical properties of the parent scaffold.
    • URL:

Sources

Safety data sheet (SDS) for 2-(tert-Butyl)thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 2-(tert-Butyl)thiazole-4-carboxamide

Executive Summary

This technical guide provides a comprehensive safety and handling analysis for 2-(tert-Butyl)thiazole-4-carboxamide , a specialized heterocyclic intermediate used in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical candidates (kinase inhibitors). Unlike standard Safety Data Sheets (SDS) that offer generic advice, this document synthesizes structural property analysis with rigorous industrial hygiene protocols.

Status: Research Substance / Fine Chemical Intermediate Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity. Critical Property: The bulky tert-butyl group at the C2 position significantly enhances lipophilicity (


), altering bioavailability and solvent compatibility compared to simple thiazoles.

Chemical Identity & Characterization

ParameterSpecification
Chemical Name 2-(tert-Butyl)-1,3-thiazole-4-carboxamide
IUPAC Name 2-(2-methylpropan-2-yl)-1,3-thiazole-4-carboxamide
CAS Number Not widely indexed (Precursor Acid CAS: 1086380-10-0)
Molecular Formula

Molecular Weight 184.26 g/mol
Physical State White to off-white crystalline solid
Predicted Melting Point 135–145 °C (Based on amide/acid analogs)
Solubility Soluble in DMSO, MeOH, DCM; Poorly soluble in water.[1][2]

Structural Insight: The molecule features a 1,3-thiazole core substituted at the C2 position with a tert-butyl group and at the C4 position with a carboxamide group.[3][4] The tert-butyl moiety acts as a steric anchor, preventing metabolic oxidation at the C2 position, while the amide functionality serves as a hydrogen bond donor/acceptor, critical for target protein binding (e.g., ATP pockets in kinases).

Hazard Identification & Mechanism

GHS Classification (Predicted via QSAR & Analog Read-Across):

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)

  • Aquatic Toxicity: Acute Category 2 (H401) - Estimated due to lipophilic thiazole core.

Toxicological Mechanism:

  • Irritation: The amide nitrogen is weakly nucleophilic but can participate in hydrogen bonding with mucosal membranes, causing local irritation.

  • Sensitization: Thiazole rings can occasionally undergo metabolic ring-opening or form reactive metabolites (sulfoxides) capable of haptenization, leading to allergic contact dermatitis.

  • Systemic Effects: The tert-butyl group increases membrane permeability. While acute toxicity is expected to be low (LD50 > 2000 mg/kg estimated), chronic exposure may target the liver (cytochrome P450 induction) due to the metabolic demand of the thiazole ring.

Handling & Synthesis Workflow

Protocol Rationale: Because this compound is often synthesized in situ or handled as a fine powder, the primary risk is inhalation of dust during transfer or weighing. The following workflow integrates engineering controls with PPE.

Experimental Workflow: Acid to Amide Conversion

Methodology: Activation of 2-(tert-butyl)thiazole-4-carboxylic acid (CAS 1086380-10-0) followed by amidation.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of acid in dry DCM. Add 1.1 eq Oxalyl Chloride and a catalytic drop of DMF. Hazard: Evolution of CO and HCl gases. Use a scrubber.

  • Amidation: Cool the resulting acid chloride solution to 0°C. Slowly bubble anhydrous Ammonia gas or add saturated

    
     solution. Hazard: Exothermic reaction.
    
  • Isolation: Quench with water, extract with EtOAc. The tert-butyl group ensures the product remains in the organic phase, simplifying separation from inorganic salts.

  • Purification: Recrystallize from Ethanol/Hexane.

Visualization: Synthesis & Safety Logic

SynthesisWorkflow Acid Start: Carboxylic Acid (CAS 1086380-10-0) Activation Activation (Oxalyl Chloride/DMF) Acid->Activation DCM, 0°C Intermed Intermediate: Acid Chloride Activation->Intermed -HCl, -CO Safe1 Scrub HCl/CO gas Activation->Safe1 Amidation Amidation (NH3/NH4OH) Intermed->Amidation Exothermic Product End: Carboxamide (Target) Amidation->Product Workup Safe2 Control Temp < 5°C Amidation->Safe2

Caption: Synthesis workflow highlighting critical hazard control points (gas evolution and exotherm).

Emergency Response Protocols

Scientific Rationale: Standard "rinse with water" advice is insufficient for lipophilic amides. The tert-butyl group reduces water solubility, making simple water flushing less effective for skin decontamination.

  • Skin Contact:

    • Immediate: Blot excess chemical (do not rub).

    • Wash: Use Polyethylene Glycol 400 (PEG-400) or a soap/water slurry. The surfactant action is required to solubilize the lipophilic thiazole.

    • Contraindication: Do not use ethanol; it may enhance transdermal absorption.

  • Inhalation:

    • Move to fresh air. If wheezing occurs (bronchospasm from particulate irritation), administer oxygen.

  • Fire Fighting:

    • Products: Combustion releases Nitrogen Oxides (

      
      ) and Sulfur Oxides (
      
      
      
      ).
    • Action: Full SCBA is mandatory.

      
       is a potent respiratory irritant even at low ppm.
      
Visualization: Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Blot Dry 2. Wash w/ Soap+Water (Avoid Ethanol) Skin->ActionSkin ActionEye Flush 15min (Lift Lids) Eye->ActionEye ActionInhal Fresh Air Monitor Breathing Inhal->ActionInhal Medical Seek Medical Attention ActionSkin->Medical If Irritation Persists ActionEye->Medical Always ActionInhal->Medical If Wheezing

Caption: Triage logic for exposure incidents, emphasizing specific decontamination steps.

Ecological Fate & Transport

  • Persistence: The thiazole ring is generally resistant to rapid hydrolysis. The tert-butyl group further sterically hinders enzymatic degradation.

  • Bioaccumulation: Estimated

    
    . This suggests low potential for significant bioaccumulation in aquatic organisms, but sufficient lipophilicity to cross biological membranes.
    
  • Disposal: Incineration is the only validated disposal method. The presence of Nitrogen and Sulfur requires an incinerator equipped with a secondary combustion chamber and scrubber to capture

    
     and 
    
    
    
    .

References

  • ChemicalBook. (2024). 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis and properties. Retrieved from

  • National Institutes of Health (NIH). (2023). Thiazole-carboxamide derivatives as potent antioxidant agents. PLOS One. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiazole Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: Thiazole-4-carboxamide.[1][3][4] Retrieved from

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The Pharmaceutical Applications of Tert-Butyl Thiazole Amides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyl thiazole amide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide provides an in-depth technical analysis of this chemical motif, exploring its synthesis, mechanisms of action, and pharmaceutical applications. We delve into the critical role of the tert-butyl group in modulating pharmacokinetic and pharmacodynamic properties and the significance of the amide linkage in establishing key interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the advancement of tert-butyl thiazole amide-based therapeutics.

Introduction: The Tert-Butyl Thiazole Amide Moiety - A Scaffold of Therapeutic Promise

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of numerous biologically active compounds.[1][2][3] Its ability to engage in hydrogen bonding, metal chelation, and π-π stacking interactions makes it an attractive scaffold for targeting a diverse range of proteins. When coupled with an amide linkage, the resulting thiazole amide provides a rigid and planar structure that can be further functionalized to optimize target engagement.

The incorporation of a tert-butyl group is a strategic decision in medicinal chemistry. This bulky, lipophilic moiety can significantly influence a molecule's properties by:

  • Enhancing Metabolic Stability: The tert-butyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation and thereby increasing the compound's half-life.

  • Improving Oral Bioavailability: By increasing lipophilicity, the tert-butyl group can enhance a drug's ability to cross biological membranes, leading to better absorption after oral administration.

  • Modulating Target Selectivity: The steric hindrance provided by the tert-butyl group can enforce a specific conformation, leading to more selective binding to the intended biological target and reducing off-target effects.

This guide will explore the pharmaceutical applications of tert-butyl thiazole amides in three key therapeutic areas: oncology, inflammation, and neurodegenerative diseases.

Synthetic Strategies for Tert-Butyl Thiazole Amides

The construction of the tert-butyl thiazole amide core primarily relies on the robust and versatile Hantzsch thiazole synthesis.[4][5][6] This method involves the condensation of an α-haloketone with a thioamide. Subsequent amide coupling reactions are then employed to introduce the desired side chains.

Core Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a straightforward route to the 2-aminothiazole core, which can then be further elaborated.[4][5][6]

Experimental Protocol: Synthesis of N-(tert-butyl)-4-phenylthiazol-2-amine

  • α-Bromination of Acetophenone: To a solution of acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude α-bromoacetophenone.

  • Hantzsch Cyclization: Dissolve the crude α-bromoacetophenone (1.0 eq) and N-tert-butylthiourea (1.1 eq) in ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed. The product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Script for Hantzsch Synthesis Workflow

Hantzsch_Synthesis acetophenone Acetophenone bromoacetophenone α-Bromoacetophenone acetophenone->bromoacetophenone Bromination nbs NBS, Benzoyl Peroxide nbs->bromoacetophenone cyclization Hantzsch Cyclization (Ethanol, Reflux) bromoacetophenone->cyclization tbu_thiourea N-tert-butylthiourea tbu_thiourea->cyclization product N-(tert-butyl)-4-phenylthiazol-2-amine cyclization->product

Hantzsch synthesis workflow for a tert-butyl thiazole amine.
Amide Coupling

Once the 2-aminothiazole core is synthesized, the amide bond can be formed using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), or by converting a carboxylic acid to its corresponding acid chloride followed by reaction with the aminothiazole.

Therapeutic Applications in Oncology: Kinase Inhibition

A significant number of tert-butyl thiazole amides have been developed as potent and selective kinase inhibitors for the treatment of cancer.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Case Study: Dabrafenib - A BRAF Inhibitor

Dabrafenib (Tafinlar®) is a prime example of a successful tert-butyl thiazole amide-based drug. It is a potent and selective inhibitor of the BRAF V600E mutant kinase, which is a driver mutation in approximately 50% of melanomas.[7][8][9]

The tert-butyl group in dabrafenib is crucial for its activity. It occupies a hydrophobic pocket in the ATP-binding site of the BRAF kinase, contributing to the high affinity and selectivity of the inhibitor. The thiazole and pyrimidine rings form key hydrogen bonds with the hinge region of the kinase, while the sulfonamide moiety interacts with the DFG motif.

DOT Script for BRAF/MEK/ERK Signaling Pathway

BRAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

BRAF/MEK/ERK signaling pathway and the inhibitory action of Dabrafenib.
Cytotoxicity Evaluation: MTT Assay

The anti-proliferative activity of novel tert-butyl thiazole amides is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the tert-butyl thiazole amide compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Anticancer Activity of Representative Tert-Butyl Thiazole Amides

CompoundTargetCell LineIC50 (µM)Reference
Dabrafenib BRAF V600EA375 (Melanoma)0.005[9]
Compound 1 c-MetHT-29 (Colon)0.045[10]
Compound 2 Cdc7HCT116 (Colon)0.023[5][6]
Compound 3 VEGFR-2MCF-7 (Breast)2.57[11]
Compound 4 Not specifiedSKNMC (Neuroblastoma)10.8[12]

Anti-inflammatory Applications: NLRP3 Inflammasome Inhibition

Chronic inflammation is a key driver of many diseases. The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system by triggering the production of pro-inflammatory cytokines IL-1β and IL-18.[13][14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory conditions, including gout, atherosclerosis, and neurodegenerative diseases.

Several thiazole amide derivatives have been identified as potent inhibitors of the NLRP3 inflammasome.[15][16][17] The tert-butyl group in these compounds often enhances their potency and oral bioavailability.

DOT Script for NLRP3 Inflammasome Activation and Inhibition

NLRP3_Inflammasome cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs1 PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs1->TLR4 NFkB NF-κB Signaling TLR4->NFkB NLRP3_proIL1B_up ↑ NLRP3, pro-IL-1β, pro-IL-18 (Transcription) NFkB->NLRP3_proIL1B_up PAMPs_DAMPs2 PAMPs/DAMPs (e.g., ATP, Urate Crystals) Ion_Flux K+ Efflux, Ca2+ Influx PAMPs_DAMPs2->Ion_Flux NLRP3_Assembly NLRP3 Oligomerization and Assembly Ion_Flux->NLRP3_Assembly ROS Mitochondrial ROS ROS->NLRP3_Assembly ASC ASC Speck Formation NLRP3_Assembly->ASC Caspase1_Activation Caspase-1 Activation ASC->Caspase1_Activation IL1B_IL18 Mature IL-1β, IL-18 Caspase1_Activation->IL1B_IL18 Cleavage of pro-forms Pyroptosis Pyroptosis (GSDMD-mediated) Caspase1_Activation->Pyroptosis Inhibitor tert-Butyl Thiazole Amide Inhibitor->NLRP3_Assembly Inhibits Inflammation Inflammation IL1B_IL18->Inflammation Pyroptosis->Inflammation

NLRP3 inflammasome activation pathway and the site of inhibition by tert-butyl thiazole amides.

Table 2: NLRP3 Inflammasome Inhibitory Activity of Thiazole Amides

CompoundCell LineStimulusIC50 (µM)Reference
MCC950 BMDMsNigericin0.0075[13]
Compound 7 THP-1Nigericin0.035[15]
Compound 17 (YQ128) J774A.1LPS/ATP0.30[17]
HL16 J774A.1LPS/ATP1.30[16]

Applications in Neurodegenerative Diseases: AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[18][19] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression.

Thiazole carboxamide derivatives have been investigated as allosteric modulators of AMPA receptors.[19][20] These compounds can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to glutamate. The tert-butyl group can play a role in tuning the modulatory activity and improving brain penetration.

DOT Script for AMPA Receptor Structure and Modulation

Structure of an AMPA receptor and modulation by a tert-butyl thiazole carboxamide.
Electrophysiological Evaluation: Patch-Clamp Technique

The effect of tert-butyl thiazole amides on AMPA receptor function is typically evaluated using the whole-cell patch-clamp technique in cells expressing specific AMPA receptor subunits.[21][22][23] This technique allows for the direct measurement of ion flow through the receptor channel in response to glutamate application, both in the presence and absence of the modulator.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a transfected cell.

  • Glutamate Application: Apply a brief pulse of glutamate to activate the AMPA receptors and record the resulting inward current.

  • Compound Application: Co-apply the tert-butyl thiazole amide with glutamate and record the current.

  • Data Analysis: Compare the amplitude and kinetics (e.g., desensitization, deactivation) of the glutamate-evoked currents in the presence and absence of the compound to determine its modulatory effect. Calculate the EC50 or IC50 value for the compound's effect.

Table 3: Modulatory Activity of Thiazole Carboxamides on AMPA Receptors

CompoundReceptor SubunitEffectIC50/EC50 (µM)Reference
TC-2 GluA2Negative Allosteric ModulatorIC50 = 3.02[20]
MMH-5 GluA2Negative Allosteric ModulatorIC50 not specified, but potent[10]
Thio-ATPA AMPAAgonistEC50 = 14[20]
CIC-1 GluA2Negative Allosteric ModulatorIC50 = 3.03[24]

Conclusion and Future Directions

The tert-butyl thiazole amide scaffold has proven to be a highly fruitful starting point for the development of novel therapeutics. Its favorable physicochemical properties and versatile synthetic accessibility have led to the discovery of potent and selective modulators of a diverse range of biological targets. The success of dabrafenib in the clinic highlights the potential of this chemical class.

Future research in this area will likely focus on:

  • Expansion to New Therapeutic Areas: Exploring the potential of tert-butyl thiazole amides in other disease areas, such as infectious diseases and metabolic disorders.

  • Development of Covalent Inhibitors: Designing compounds that can form a covalent bond with their target, potentially leading to increased potency and duration of action.

  • Application of Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies to improve the therapeutic index of tert-butyl thiazole amide-based drugs.

The continued exploration of the chemical space around the tert-butyl thiazole amide core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PMC. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Springer Nature Experiments. [Link]

  • Schematic presentation of the AMPA receptor subunit structure. The... | Download Scientific Diagram. ResearchGate. [Link]

  • Dabrafenib. PubChem. [Link]

  • Architecture and subunit arrangement of native AMPA receptors elucidated by cryo-EM. Science. [Link]

  • Dabrafenib Monograph for Professionals. Drugs.com. [Link]

  • AMPA receptor. Wikipedia. [Link]

  • AMPA Receptors. MRC Laboratory of Molecular Biology. [Link]

  • Dabrafenib. Wikipedia. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. MDPI. [Link]

  • The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. PMC. [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC. [Link]

  • Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor. PMC. [Link]

  • The members of the RAS–RAF–MEK–ERK signaling pathway and cancer. Spandidos Publications. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization. PMC. [Link]

  • Structure-activity relationship of target compounds. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]

  • NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. MDPI. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. [Link]

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. PubMed. [Link]

  • (PDF) Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. ResearchGate. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. PubMed. [Link]

  • Discovery of a novel Thiazole amide inhibitor of Inflammasome and Pyroptosis pathways. PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS Erdal Kocabas,* Ahmet Burak S. LOCKSS. [Link]

  • Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. ResearchGate. [Link]

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Methodological & Application

Synthesis of 2-(tert-Butyl)thiazole-4-carboxamide from ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-(tert-Butyl)thiazole-4-carboxamide

Abstract & Strategic Overview

The synthesis of 2-(tert-Butyl)thiazole-4-carboxamide is a critical transformation in the development of thiazole-based kinase inhibitors and metabolic modulators.[1] While the tert-butyl group at the C2 position enhances lipophilicity and metabolic stability, it introduces steric bulk that can impact solubility and reaction kinetics at the C4 position.[1]

This guide details two validated pathways for this transformation:

  • Method A (Direct Aminolysis): The preferred, high-atom-economy route utilizing methanolic ammonia.[1] Ideal for rapid scale-up and "green" process chemistry.

  • Method B (Two-Step Hydrolysis-Activation): A robust alternative for substrates failing direct conversion or requiring strict intermediate purification.[1]

Key Chemical Challenges addressed:

  • Solubility: The lipophilic tert-butyl moiety requires specific solvent systems to ensure homogeneity with polar ammonia sources.[1]

  • Equilibrium Management: Driving the equilibrium toward the amide requires maintaining high local concentrations of ammonia, often necessitating pressure vessels.[1]

Retrosynthetic Analysis & Pathway Logic

The following logic map visualizes the decision-making process for selecting the synthesis route.

Retrosynthesis cluster_legend Route Selection Criteria Target Target: 2-(tert-Butyl)thiazole-4-carboxamide Ester Starting Material: Ethyl 2-(tert-butyl)thiazole-4-carboxylate Ester->Target Method A: Direct Aminolysis (NH3/MeOH, Pressure) Acid Intermediate: 2-(tert-Butyl)thiazole-4-carboxylic acid Ester->Acid Method B1: Hydrolysis (LiOH, THF/H2O) Acid->Target Method B2: Activation + Amidation (CDI or IBCF, then NH4OH) Legend Method A: High Throughput, <100g Scale Method B: GMP, Difficult Substrates, >1kg Scale

Figure 1: Strategic retrosynthesis showing the direct (blue) and stepwise (red) pathways.

Method A: Direct Aminolysis (Preferred Protocol)[1]

Rationale: This method utilizes nucleophilic acyl substitution directly on the ester.[1] The use of 7N Ammonia in Methanol is critical; the methanol solubilizes the lipophilic thiazole ester, while the high concentration of ammonia drives the reaction kinetics, overcoming the lower electrophilicity of the ester carbonyl compared to an acid chloride.[1]

Materials & Reagents
ComponentEquiv.RoleSpecification
Ethyl 2-(tert-butyl)thiazole-4-carboxylate 1.0SubstratePurity >97%
7N NH₃ in Methanol 10-20Reagent/SolventAnhydrous, stored cold
THF (Optional) N/ACo-solventIf solubility is poor
Step-by-Step Protocol
  • Preparation:

    • Weigh 10.0 g (approx. 47 mmol) of Ethyl 2-(tert-butyl)thiazole-4-carboxylate into a pressure-rated glass vessel (e.g., Ace Glass pressure tube) or a stainless steel autoclave.

    • Note: If the ester is solid and chunky, grind to a fine powder to aid dissolution.[1]

  • Reaction Assembly:

    • Add 100 mL of 7N NH₃ in Methanol (approx. 10 volumes).

    • Critical: Perform this in a fume hood.[1] The solution is supersaturated with gas.[1]

    • Seal the vessel immediately and tightly.[1]

  • Execution:

    • Heat the vessel to 50–60°C in an oil bath or heating block.

    • Stir magnetically at 500 RPM.

    • Time: 16–24 hours.[1]

    • Process Control: Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1] Look for the disappearance of the ester (R_f ~0.[1]8) and appearance of the amide (R_f ~0.3).

  • Workup (Precipitation Method):

    • Cool the vessel to 0°C (ice bath) before opening to reduce ammonia pressure.

    • Carefully vent the vessel in the hood.[1]

    • Concentrate the mixture under reduced pressure (Rotavap) to approx. 20% of the original volume.[1]

    • Add Diethyl Ether or MTBE (50 mL) to the residue and trituruate (stir vigorously). The product should precipitate as a white solid.[1][2]

    • Filter the solid and wash with cold ether/pentane (2 x 20 mL).

  • Purification:

    • Usually not required (>95% purity).[1]

    • If necessary, recrystallize from Ethanol/Water or Toluene .[1]

Expected Yield: 85–95% Physical Appearance: White to off-white crystalline solid.[1]

Method B: Two-Step Hydrolysis & Activation[1]

Rationale: If the direct aminolysis is sluggish (due to steric bulk) or yields impure product, this route guarantees purity.[1] It proceeds via a carboxylic acid intermediate, which is then activated using CDI (1,1'-Carbonyldiimidazole) .[1] CDI is preferred over thionyl chloride (


) to avoid handling corrosive HCl gas and to prevent acid-sensitive side reactions.[1]
Step 1: Saponification
  • Dissolve Ethyl 2-(tert-butyl)thiazole-4-carboxylate (1.0 equiv) in THF/Water (3:1) .

  • Add LiOH·H₂O (2.0 equiv).[1]

  • Stir at Room Temperature (RT) for 4–16 hours.

  • Workup: Acidify with 1N HCl to pH 3. Extract with EtOAc.[1][3] Dry (

    
    ) and concentrate to yield 2-(tert-butyl)thiazole-4-carboxylic acid .[1]
    
Step 2: CDI-Mediated Amidation
  • Dissolve the acid (1.0 equiv) in anhydrous DMF or THF (10 volumes).

  • Add CDI (1.2 equiv) portion-wise at RT.[1]

    • Observation: Watch for

      
       evolution (bubbling).[1] Stir for 1 hour until bubbling ceases (formation of acyl-imidazole intermediate).
      
  • Cool to 0°C. Add 28% Aqueous Ammonium Hydroxide (5.0 equiv) or bubble

    
     gas.
    
  • Stir for 2 hours at RT.

  • Workup: Pour into excess water. The amide will precipitate.[1][2] Filter, wash with water, and dry.[1][2]

Process Analytical Technology (PAT) & QC

Use these parameters to validate your product identity.

TechniqueExpected Signal (Self-Validation)Interpretation
¹H NMR (DMSO-d₆) δ 1.45 (s, 9H) Confirms tert-butyl group integrity.[1]
δ 8.10 (s, 1H) Thiazole C5 proton.[1]
δ 7.60, 7.80 (bs, 2H) Characteristic broad singlets of primary amide (-NH₂).
Absence of ~1.3 ppm (t) & ~4.3 ppm (q) Confirms complete removal of the ethyl ester group.[1]
LC-MS [M+H]⁺ ≈ 185.07 Molecular ion peak corresponding to

.[1]
Melting Point ~148–152°C Typical range for thiazole-4-carboxamides; sharp range indicates purity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (Method A) Loss of

gas during heating.[1]
Use a sealed pressure tube.[1] Resaturate with

gas if running >24h.[1]
Product Oiling Out Impurities or residual solvent.[1][4]Triturate with Hexane/Ether. If oil persists, dissolve in DCM and wash with water to remove salts.[1]
Ester Hydrolysis (Method A) Wet methanol or moisture ingress.[1]Use anhydrous MeOH.[1] Ensure glassware is dry.[1] (Note: Acid byproduct can be recycled via Method B).[1]

References

  • Vertex Pharmaceuticals. (2009).[1] 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis. ChemicalBook. Retrieved from (Describes hydrolysis conditions for the specific substrate).

  • Chen, C., et al. (2007).[1][5] Thiazole derivatives and use thereof as CRF1 receptor antagonists. U.S. Patent 8,030,304 B2.[1][5] Retrieved from (Describes general aminolysis of thiazole-2-carboxylates).

  • Katritzky, A. R., et al. (2000).[1][6] Efficient Synthesis of Amides from Esters. Journal of Organic Chemistry, 65(24), 8210-8213.[1] (General methodology for ester aminolysis).

  • PubChem. (n.d.).[1] Ethyl 2-(tert-butyl)thiazole-4-carboxylate.[1][3][7] Retrieved from .[1][7]

Sources

Application Note: High-Efficiency Amide Coupling Protocols for 2-(tert-Butyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(tert-Butyl)thiazole-4-carboxylic acid is a critical scaffold in fragment-based drug discovery (FBDD) and peptidomimetic synthesis. While the C4-carboxylic acid is chemically stable, its derivatization presents unique challenges distinct from standard aliphatic or benzoic acids.

The Challenge: Sterics & Electronics[1]
  • Steric Shielding: The bulky tert-butyl group at C2, while distal, influences the conformational landscape. More critically, the thiazole nitrogen (N3) possesses a lone pair that can coordinate with metal catalysts or interfere with proton transfers in the transition state.

  • Electronic Deactivation: The thiazole ring is electron-deficient (π-deficient). This increases the acidity of the carboxylic acid (pKa ~3.5), making the carboxylate anion stable but potentially reducing the electrophilicity of the active ester intermediate if not activated correctly.

  • Nucleophile Mismatch: When coupling this acid to electron-deficient amines (e.g., amino-heterocycles) or sterically hindered amines, standard carbodiimide protocols (EDC/HOBt) often stall, leading to low conversion or extensive reaction times.

This guide details three tiered protocols designed to overcome these barriers, ranging from standard discovery-phase synthesis to scalable process methodologies.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your amine partner and scale.

ProtocolSelection Start Start: 2-(t-Butyl)thiazole-4-COOH AmineType Analyze Amine Partner Start->AmineType IsSimple Is Amine Primary/Aliphatic (Non-hindered)? AmineType->IsSimple IsHindered Is Amine Weak/Hindered? (e.g., Anilines, 2-Aminopyridines) IsSimple->IsHindered No MethodA Method A: HATU/DIPEA (Standard High-Throughput) IsSimple->MethodA Yes IsScale Is Scale > 100g? IsHindered->IsScale No (Intermediate) MethodB Method B: TFFH (Acyl Fluoride) (The 'Problem Solver') IsHindered->MethodB Yes (Critical Step) IsScale->MethodA No MethodC Method C: T3P (Propylphosphonic Anhydride) (Process Scalable) IsScale->MethodC Yes

Figure 1: Decision tree for protocol selection based on amine nucleophilicity and reaction scale.

Method A: The Discovery Standard (HATU)

Best For: Primary aliphatic amines, small-scale (mg to g), high-throughput library synthesis.

Rationale: HATU generates a highly reactive aza-benzotriazole active ester. The 7-nitrogen in the HATU structure provides a "neighboring group effect" that accelerates the amine attack. For 2-(tert-butyl)thiazole-4-COOH, this overcomes the moderate electron deficiency of the ring.

Reagents
  • Acid: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • HATU: 1.1 – 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine), 3.0 equiv

  • Solvent: DMF (anhydrous) or DMAc

Step-by-Step Protocol
  • Activation: Dissolve 2-(tert-butyl)thiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may turn slightly yellow.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If conversion < 50% after 4 hours, switch to Method B.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[1]

Method B: The "Problem Solver" (Acyl Fluoride via TFFH)

Best For: Electron-deficient amines (anilines, aminothiazoles), sterically hindered amines, or when HATU fails.

Rationale: Standard active esters (OBt/OAt) are bulky. When coupling to a hindered amine, the steric clash prevents the nucleophilic attack. Acyl fluorides are small, highly electrophilic, and stable enough to handle. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid to the acyl fluoride in situ. This method has been specifically validated for 2-(tert-butyl)thiazole-4-carboxylic acid where other methods failed [1].

Reagents
  • Acid: 1.0 equiv

  • Amine: 1.1 – 1.5 equiv

  • TFFH: 1.2 – 1.5 equiv

  • Base: DIPEA, 3.0 – 5.0 equiv[2]

  • Solvent: Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Protocol
  • Preparation: Dissolve 2-(tert-butyl)thiazole-4-carboxylic acid (1.0 equiv) and TFFH (1.2 equiv) in anhydrous DCE (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) dropwise. Stir at RT for 30–60 minutes.[3]

    • Mechanistic Insight: This generates the acyl fluoride intermediate.[4][2] You can verify this by taking a small aliquot, quenching with MeOH, and checking for the methyl ester by LCMS.

  • Coupling: Add the difficult amine (1.2 equiv).

  • Heating: Heat the reaction to 60–80°C in a sealed vial or reflux condenser.

    • Why Heat? Acyl fluorides are thermally stable, allowing elevated temperatures that would decompose HATU/active esters.

  • Duration: Stir for 12–24 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (if product is not basic) or sat. NH₄Cl, then sat. NaHCO₃.

AcylFluorideMechanism Acid Thiazole-COOH Intermediate Acyl Fluoride (Small, Electrophilic) Acid->Intermediate DIPEA, RT TFFH TFFH Reagent TFFH->Intermediate Product Amide Product Intermediate->Product Heat (80°C) Nucleophilic Attack Amine Hindered Amine Amine->Product

Figure 2: Mechanism of in-situ acyl fluoride generation using TFFH for hindered couplings.

Method C: Scalable Process (T3P)

Best For: Multi-gram to Kilo-scale synthesis, avoiding explosion hazards (HOBt) and expensive reagents (HATU).

Rationale: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent. It produces water-soluble byproducts (easily washed away), requires no HOBt (safety), and drives equilibrium forward effectively.

Reagents
  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (preferred) or DIPEA, 3.0 – 5.0 equiv

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Protocol
  • Charge: To a reactor/flask, add the acid (1.0 equiv), amine (1.1 equiv), and solvent (EtOAc is preferred for ease of workup).

  • Base: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is very reactive; otherwise, start at RT.

  • Addition: Add T3P solution (1.5 equiv) dropwise over 10–20 minutes.

    • Exotherm Control: T3P addition is exothermic. Monitor internal temperature.[2][3]

  • Reaction: Allow to warm to RT and stir. If sluggish, heat to 50°C.

  • Workup:

    • Add water to quench.[3]

    • Separate layers.

    • Wash organic layer with 0.5M HCl (removes Pyridine), then 10% Na₂CO₃ (removes residual T3P byproducts), then brine.

    • Concentrate.

Comparison of Methods

FeatureMethod A (HATU)Method B (TFFH)Method C (T3P)
Primary Use Discovery / GeneralHindered / DifficultScale-up / Process
Reactivity Very HighHigh (via Acyl Fluoride)Moderate to High
Steric Tolerance ModerateExcellent Moderate
Byproduct Removal Difficult (Chromatography often needed)ModerateEasy (Aqueous wash)
Cost HighHighLow
Safety IrritantCorrosiveGood (Green solvent compatible)

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Amine is too deactivated or sterically hindered.Switch to Method B (TFFH) . Heat to 80°C.
Low Yield (<30%) Activated ester hydrolysis (trace water).Ensure solvents are anhydrous. Use molecular sieves in the reaction.
Thiazole Ring Opening Nucleophilic attack on the thiazole C2 (rare with t-butyl).Unlikely with t-butyl protection. If observed, lower temp to 0°C during activation.
Epimerization (Only if coupling to chiral amine) Base-mediated proton abstraction.Use T3P with Pyridine (Method C) or Collidine as base; maintain low temp (0°C).

References

  • Due-Hansen, M. E., et al. (2015).[2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4][2] Organic & Biomolecular Chemistry, 13(48), 11583-11586.

    • Key citation validating the TFFH/Acyl Fluoride method for 2-(tert-butyl)thiazole-4-carboxylic acid specifically.
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 12301-12367.

    • Authoritative review on T3P and process-scale couplings.
  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides."[5] Journal of the American Chemical Society, 117(19), 5401-5402.

    • Found

Sources

Precision Protocol: Conversion of 2-tert-butylthiazole-4-carboxylate to 2-tert-butylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for converting 2-tert-butylthiazole-4-carboxylate to carboxamide Content Type: Application Notes and Protocols

Abstract

The 2-tert-butylthiazole-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in antitubercular agents, kinase inhibitors, and peptidomimetics. This application note details the conversion of 2-tert-butylthiazole-4-carboxylate esters (typically ethyl or methyl) to their corresponding primary carboxamides. We present two distinct methodologies: a Direct Aminolysis route optimized for process efficiency and a Saponification-Condensation route designed for versatility and difficult substrates.

Part 1: Strategic Analysis & Reaction Logic

Reaction Pathway Selection

The conversion of the ester functionality at the C4 position of the thiazole ring to a primary amide is governed by the electronic influence of the thiazole sulfur and nitrogen atoms. While the C4-carbonyl is electrophilic, the bulky tert-butyl group at C2 exerts steric influence, potentially retarding nucleophilic attack.

  • Method A: Direct Aminolysis (Ammonolysis)

    • Mechanism: Nucleophilic acyl substitution using high-concentration ammonia in a polar protic solvent.

    • Best For: Rapid synthesis, high-throughput screening (HTS) libraries, and "green" chemistry requirements (fewer steps/reagents).

    • Limitation: May require elevated pressures; slower kinetics if the ester alkoxy group is bulky.

  • Method B: Hydrolysis-Activation-Amidation (The Two-Step Protocol)

    • Mechanism: Base-mediated saponification to the carboxylic acid, followed by activation (via acid chloride or coupling agent) and reaction with an ammonia source.

    • Best For: Large-scale synthesis, substrates sensitive to harsh ammonolysis conditions, or when high purity is paramount.

Decision Matrix (Graphviz)

ReactionPathways Start 2-tert-butylthiazole- 4-carboxylate Direct Method A: Direct Aminolysis Start->Direct 7N NH3/MeOH Pressure, 80°C Hydrolysis Method B1: Saponification Start->Hydrolysis LiOH, THF/H2O Product Target: 2-tert-butylthiazole- 4-carboxamide Direct->Product One-Step Acid Intermediate: Carboxylic Acid Hydrolysis->Acid Quantitative Activation Method B2: Activation (CDI/SOCl2) Acid->Activation Activate -COOH Activation->Product + NH4 source

Caption: Schematic representation of the two primary synthetic pathways for carboxamide generation.

Part 2: Detailed Experimental Protocols

Method A: Direct Aminolysis (High-Throughput Route)

This method utilizes a supersaturated ammonia solution in a sealed vessel to drive the equilibrium toward the amide.

Reagents & Equipment[1][2][3][4]
  • Substrate: Ethyl 2-tert-butylthiazole-4-carboxylate (1.0 equiv).

  • Reagent: 7 M Ammonia in Methanol (20–30 equiv).

  • Solvent: Methanol (anhydrous).

  • Equipment: Pressure tube (Ace Glass or similar) or Autoclave; Magnetic stirrer; Oil bath.

Step-by-Step Protocol
  • Charging: To a dry pressure tube equipped with a magnetic stir bar, add Ethyl 2-tert-butylthiazole-4-carboxylate (e.g., 1.0 g, 4.69 mmol).

  • Solvation: Add 7 M NH3 in MeOH (15 mL, ~105 mmol). The large excess of ammonia drives the reaction and acts as the solvent.

  • Sealing & Heating: Seal the tube tightly. Heat the reaction mixture to 80 °C in an oil bath.

    • Note: Ensure a blast shield is in place. Internal pressure will rise.

  • Monitoring: Stir for 16–24 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The ester spot (Rf ~0.7) should disappear, and the amide spot (Rf ~0.3) should appear.[5][6]

  • Work-up:

    • Cool the tube to 0 °C (ice bath) before opening to minimize ammonia off-gassing.

    • Concentrate the mixture in vacuo to remove methanol and excess ammonia.

  • Purification: The resulting residue is often pure enough for use. If necessary, triturace with cold diethyl ether or recrystallize from Ethanol/Water.

Method B: Saponification & Coupling (Robust Scale-Up Route)

Recommended for gram-scale synthesis or if the direct aminolysis yield is low.

Phase 1: Saponification to Carboxylic Acid
  • Dissolution: Dissolve Ethyl 2-tert-butylthiazole-4-carboxylate (1.0 equiv) in THF:Water (3:1 ratio).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 equiv).

  • Reaction: Stir at room temperature for 4–16 hours.

  • Work-up:

    • Concentrate THF in vacuo.

    • Acidify the aqueous residue to pH ~2–3 using 1 M HCl. The carboxylic acid intermediate (2-tert-butylthiazole-4-carboxylic acid) typically precipitates as a white/off-white solid.

    • Filter, wash with water, and dry under vacuum.

Phase 2: Amidation via CDI Activation (One-Pot)

Carbonyl diimidazole (CDI) is preferred over acid chlorides for this substrate to avoid handling unstable intermediates.

  • Activation: Suspend 2-tert-butylthiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF or THF (0.2 M concentration).

  • Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) portion-wise.

    • Observation: Evolution of CO2 gas will occur. Stir at RT for 1 hour until gas evolution ceases (indicates formation of the acyl-imidazole intermediate).

  • Ammonolysis: Add Ammonium Acetate (NH4OAc) or Ammonium Chloride (NH4Cl) (3.0 equiv) followed by DIPEA (3.0 equiv) if using NH4Cl.

    • Alternative: Bubble dry NH3 gas into the solution for 15 mins.

  • Completion: Stir at RT for 3–6 hours. Monitor by LC-MS ([M+H]+ = 185.24 for the acid -> 184.26 for amide).

  • Isolation:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The target carboxamide will precipitate. Filter and wash with water.

    • Yields are typically 85–95%.

Part 3: Data Summary & Optimization

Stoichiometry & Conditions Table
ParameterMethod A (Direct)Method B (Two-Step)
Primary Reagent 7N NH3 in MeOHLiOH (Step 1); CDI/NH4+ (Step 2)
Stoichiometry 20–30 equiv NH31.2 equiv CDI; 3.0 equiv NH4+
Temperature 80 °C (Sealed)RT (25 °C)
Time 16–24 h4 h (Step 1) + 4 h (Step 2)
Typical Yield 70–85%85–95%
Purification Trituration/RecrystallizationPrecipitation/Filtration
Troubleshooting Guide
  • Incomplete Conversion (Method A): If the ester remains after 24h, add a catalytic amount (0.1 equiv) of Sodium Cyanide (NaCN) or 1,2,4-triazole, which acts as a nucleophilic catalyst to accelerate aminolysis. Warning: Handle NaCN with extreme caution.

  • Solubility Issues: The tert-butyl group increases lipophilicity. If the acid intermediate in Method B is not precipitating upon acidification, extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

  • Side Reactions: Avoid using Thionyl Chloride (SOCl2) at high temperatures for activation, as the thiazole ring can occasionally undergo chlorination or degradation under harsh acidic conditions. The CDI method is milder.[7]

References

  • General Thiazole Synthesis & Hydrolysis

    • ChemicalBook.[6] (n.d.). 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis. Retrieved from .[6]

  • Amidation Methodologies

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Movassaghi, M., & Jacobsen, E. N. (2002). The simplest "enzyme".Science, 298(5600), 1904-1905.
  • Thiazole Carboxamide Derivatives in Drug Discovery: Nawrot, E., et al. (2025). Structure-activity relationships of pyridine carboxamides against Mycobacterium tuberculosis.Molecular Diversity. (Highlighting the relevance of the carboxamide pharmacophore).

Sources

Crystallization methods for 2-(tert-Butyl)thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Crystallization of 2-(tert-Butyl)thiazole-4-carboxamide

Part 1: Executive Summary & Physicochemical Context

2-(tert-Butyl)thiazole-4-carboxamide is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., c-Met, SRC/ABL inhibitors) and CFTR modulators.[1][2][3][4] Its structural integrity is defined by the bulky tert-butyl group at the C2 position, which provides metabolic stability, and the primary amide at C4, which serves as a key hydrogen-bonding pharmacophore.[2][3][4]

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the propensity of thiazole amides to form solvates and the difficulty in rejecting regioisomeric impurities (e.g., thiazole-5-carboxamide derivatives) generated during cyclization.[1][2][3] This guide details three field-proven crystallization strategies designed to balance yield, purity, and polymorphic control.

Physicochemical Profile[1][2][3][5][6][7][8][9][10][11]
  • Chemical Formula:

    
    [2][3][4]
    
  • Molecular Weight: 184.26 g/mol [1]

  • H-Bond Donors/Acceptors: 2 / 3[1][2]

  • Solubility Characteristics:

    • High Solubility: Methanol, Ethanol, DMSO, DMF, Ethyl Acetate (Hot).[2][3][4]

    • Moderate Solubility: Dichloromethane, Isopropanol (Ambient).[2][3][4]

    • Low/Anti-Solvent: Water, n-Heptane, Hexanes, Toluene (Cold).[2][3][4]

Part 2: Crystallization Strategies & Protocols

Strategy Selection Matrix
Objective Method Solvent System Mechanism Target Impurities
Primary Isolation Method A Ethanol / WaterCooling + Anti-solventInorganic salts, highly polar byproducts.[1][2][3]
High Yield/Bulk Method B Ethyl Acetate / n-HeptaneAnti-solventUnreacted esters, non-polar oligomers.[1][2][3][4]
Polymorph Control Method C Isopropanol (IPA)Slow CoolingSolvates, amorphous content.[2][3][4]
Protocol A: Primary Isolation (Ethanol/Water System)

Best for crude material containing inorganic salts (e.g., LiCl, NaCl) from amide coupling or hydrolysis steps.[2][3][4]

Reagents:

  • Crude 2-(tert-Butyl)thiazole-4-carboxamide[1][2][3]

  • Ethanol (Absolute, ACS Grade)[2][3][4][5]

  • Deionized Water (Type II)[2][3][4]

Step-by-Step Workflow:

  • Dissolution: Charge the crude solid into a reactor. Add Ethanol (5.0 vol) relative to the solid mass.[2][3][4]

  • Heating: Heat the slurry to 70–75°C under varying agitation (200 RPM). Ensure complete dissolution. If solids persist, add Ethanol in 0.5 vol increments.[3][4]

  • Clarification (Optional): If insoluble black specks (Pd residue or charcoal) are present, perform a hot filtration through a Celite pad.[2][3][4]

  • Nucleation: Cool the solution slowly to 50°C .

  • Anti-Solvent Addition: Add Water (2.0 vol) dropwise over 30 minutes. Note: Maintain temperature >45°C to prevent oiling out.[2]

  • Crystallization: Cool the mixture to 20°C over 2 hours (linear ramp: 15°C/hr).

  • Digestion: Stir at 20°C for 4 hours to ripen the crystals and narrow the particle size distribution (PSD).

  • Final Cooling: Cool to 0–5°C and hold for 1 hour.

  • Filtration: Filter the white crystalline solid. Wash the cake with a cold (0°C) mixture of EtOH/Water (1:1, 2 vol).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: High-Yield Purification (EtOAc/Heptane)

Best for rejecting lipophilic impurities and unreacted starting materials (e.g., ethyl 2-(tert-butyl)thiazole-4-carboxylate).[1][2][3][4]

Reagents:

  • Semi-pure Amide[1][2][3][4]

  • Ethyl Acetate (EtOAc)[2][3][4]

  • n-Heptane[1][2]

Step-by-Step Workflow:

  • Dissolution: Suspend the solid in EtOAc (3.0 vol) .

  • Reflux: Heat to reflux (~77°C ). The solid should dissolve completely.[1]

  • Distillation (Azeotropic Drying): Distill off approx. 1.0 vol of solvent to remove trace water (water can induce oiling out in this system).[2][3][4] Replenish with fresh dry EtOAc if volume gets too low.[1][3]

  • Seeding: Cool to 60°C . Add seed crystals (0.5 wt%) if available to initiate controlled nucleation.[1][2][3][4]

  • Anti-Solvent Addition: Add n-Heptane (3.0 vol) slowly over 1 hour.

    • Critical Control Point: If the solution turns milky/cloudy instantly, stop addition and heat slightly until clear, then resume more slowly.

  • Cooling Ramp: Cool to 5°C over 3 hours.

  • Isolation: Filter the thick slurry. Wash with cold Heptane/EtOAc (4:1).[1][2][3][4]

  • Drying: Dry in a vacuum oven at 40°C. Caution: Ensure Heptane is fully removed (check via Headspace GC).

Part 3: Process Control & Visualization

Critical Quality Attributes (CQAs)
  • Polymorphism: Amides often exhibit polymorphism.[1] Analyze the final product via PXRD (Powder X-Ray Diffraction) . The thermodynamically stable form typically shows sharp, distinct peaks, whereas metastable forms may appear as needles with lower melting points.[2][3][4]

  • Solvates: Thiazoles can form channel solvates.[1] Use TGA (Thermogravimetric Analysis) to confirm no solvent entrapment >0.5%.

  • Oiling Out: If the product separates as an oil (liquid-liquid phase separation) before crystallizing, it indicates the supersaturation is too high or the temperature is too high during anti-solvent addition.[2][3][4] Remediation: Increase seed loading or reduce cooling rate.

Workflow Diagram (Graphviz)

CrystallizationWorkflow Start Crude 2-(tert-Butyl) thiazole-4-carboxamide SolventScreen Solvent Screening (Solubility Check) Start->SolventScreen Decision Impurity Profile? SolventScreen->Decision MethodA Method A: Cooling (EtOH / Water) Decision->MethodA Inorganic Salts / Polar MethodB Method B: Anti-Solvent (EtOAc / Heptane) Decision->MethodB Lipophilic / Unreacted Ester DissolutionA Dissolve in EtOH (75°C) MethodA->DissolutionA DissolutionB Dissolve in EtOAc (Reflux) MethodB->DissolutionB AddWater Add Water (Anti-solvent) >45°C DissolutionA->AddWater Cooling Linear Cooling Ramp to 0-5°C AddWater->Cooling AddHeptane Add Heptane Controlled Rate DissolutionB->AddHeptane AddHeptane->Cooling Isolation Filtration & Drying Cooling->Isolation QC QC: HPLC (>99.5%) PXRD (Form Check) Isolation->QC

Caption: Decision tree and process flow for the purification of 2-(tert-Butyl)thiazole-4-carboxamide based on impurity profile.

Part 4: References

  • Vertex Pharmaceuticals Inc. (2009).[1][2][3][4] Modulators of ATP-Binding Cassette Transporters. WO2009144494A1.[1][3][6] (Describes the synthesis of 2-tert-butylthiazole-4-carboxylic acid derivatives). Link

  • Alfa Chemistry . (2024).[1][2][3][4] Thiazole-4-carboxamide Product Properties and Safety Data. (Physicochemical data source for thiazole carboxamide analogs). Link

  • Zhang, Y., et al. (2023).[2][3][4][7] Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[2][3][4] (Provides process chemistry context for thiazole carboxamide synthesis). Link[2][3][4]

  • National Institute of Standards and Technology (NIST) . (2024).[2][3][4] Thiazole, 2-butyl-4-methyl- Properties. NIST Chemistry WebBook, SRD 69.[3][4][8] (Solubility and retention index data for alkyl-thiazoles). Link

  • Barikah, K. Z. (2018).[2][3][4][9] Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82.[2][3][4][9] (General reference for amide crystallization and solvent evaporation techniques). Link

Sources

Application Note: High-Precision Functionalization of Thiazole-4-Carboxamide at C-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-4-carboxamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in diverse therapeutic agents, including c-Met kinase inhibitors and tubulysin analogues. While the C-2 position is inherently nucleophilic and acidic, the C-5 position offers a unique vector for structure-activity relationship (SAR) expansion. However, C-5 functionalization is often challenged by competitive reactivity at C-2 and electronic deactivation by the C-4 amide group.

This guide details two validated protocols for C-5 functionalization:

  • Direct C-H Arylation: A ligand-controlled, atom-economical approach utilizing Concerted Metallation-Deprotonation (CMD).

  • Stepwise Halogenation-Coupling: A robust, classical route via C-5 bromination followed by Suzuki-Miyaura cross-coupling.

Structural & Electronic Analysis

To successfully functionalize the C-5 position, one must understand the electronic landscape of the thiazole-4-carboxamide.

  • Electronic Bias: The thiazole ring is electron-deficient (π-deficient). The C-4 carboxamide is an Electron-Withdrawing Group (EWG), which further deactivates the ring towards Electrophilic Aromatic Substitution (SEAr).

  • Acidity (pKa): The C-2 proton is the most acidic (pKa ~29 in DMSO) due to the inductive effect of the adjacent Nitrogen and Sulfur. The C-5 proton is significantly less acidic.

  • Regiocontrol:

    • Kinetic Control: Bases like LiTMP or n-BuLi will deprotonate C-2 exclusively.

    • Thermodynamic/Catalytic Control: Palladium-catalyzed C-H activation can be tuned to favor C-5 by using specific ligands (e.g., phenanthrolines) that sterically or electronically disfavor the C-2 metallation or by blocking C-2.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for functionalization.

ThiazolePathways Start Thiazole-4-Carboxamide Path1 Pathway A: Direct C-H Activation (Pd-Catalyzed) Start->Path1 Pd(OAc)2, Ligand, Base Path2 Pathway B: Stepwise (Bromination -> Coupling) Start->Path2 NBS, ACN Intermediate_A Pd-Intermediate (CMD Mechanism) Path1->Intermediate_A Concerted Metallation Intermediate_B 5-Bromo-thiazole-4-carboxamide Path2->Intermediate_B SEAr Product C-5 Functionalized Product (Arylated/Alkylated) Intermediate_A->Product Reductive Elimination Intermediate_B->Product Suzuki/Stille Coupling

Figure 1: Divergent synthetic workflows for accessing C-5 substituted thiazole-4-carboxamides.

Protocol A: Ligand-Controlled Direct C-H Arylation

Best for: Late-stage functionalization, atom economy, and library generation. Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate/phosphate base acts as a shuttle, deprotonating C-5 while it coordinates to the Palladium center.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Thiazole-4-carboxamide derivative (1.0 equiv).

  • Aryl Bromide: 1.5 equiv (Electron-poor aryl bromides react faster).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: 1,10-Phenanthroline or Bathophenanthroline (10 mol%). Critical: Nitrogen-based ligands often favor C-5 over C-2 compared to phosphines in specific contexts.

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.

  • Solvent: DMA (Dimethylacetamide) or Anisole (Green alternative).

  • Atmosphere: Argon/Nitrogen (Strictly oxygen-free).

Step-by-Step Procedure
  • Preparation: In a glovebox or under active Argon flow, charge a pressure vial with the thiazole substrate (1.0 eq), Aryl Bromide (1.5 eq), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and Base (2.0 eq).

  • Solvation: Add anhydrous DMA (0.2 M concentration relative to substrate).

  • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen is the primary cause of catalytic death in this cycle.

  • Reaction: Seal the vial and heat to 120°C for 16 hours.

    • Note: If the solution turns black (Pd black precipitation) within 1 hour, the ligand concentration is too low or O₂ ingress occurred.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMA, then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. C-5 arylated products typically elute later than the starting material due to increased conjugation/polarity.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or insufficient temp.Increase temp to 140°C; Switch solvent to Xylene/DMF.
C-2 Arylation Observed Loss of regiocontrol.Switch ligand to Bathophenanthroline (steric bulk protects C-2).
Homocoupling of Ar-Br Oxidative addition too fast / Transmetallation slow.Slow addition of Ar-Br; Reduce Pd loading to 2 mol%.

Protocol B: Stepwise Bromination & Cross-Coupling

Best for: Scale-up, highly complex aryl partners, or when C-H activation fails due to sterics.

Step 1: Regioselective C-5 Bromination

The 4-carboxamide group sterically hinders the C-5 position slightly, but electronically, C-5 remains the preferred site for electrophilic attack by NBS compared to C-2 (which is nucleophilic only upon deprotonation).

  • Dissolution: Dissolve Thiazole-4-carboxamide (1.0 eq) in Acetonitrile (ACN) or DMF (0.5 M).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

  • Monitoring: Warm to RT and stir for 2-4 hours. Monitor by TLC.[2]

    • Checkpoint: If C-2 bromination is observed (rare), lower temperature to -10°C.

  • Quench: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.

  • Isolation: Extract with EtOAc/DCM. Yields are typically >85%.[3][4][5]

Step 2: Suzuki-Miyaura Coupling
  • Mix: Combine 5-bromo-thiazole-4-carboxamide (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Solvent: Dioxane:Water (4:1 ratio). The water is essential for the boronic acid activation.

  • Heat: 90°C for 4-8 hours under Argon.

  • Purification: Standard aqueous workup and column chromatography.

Application Note: Drug Discovery Context

Functionalization at C-5 is critical for tuning the lipophilicity and metabolic stability of thiazole-based drugs.

  • Case Study (c-Met Inhibitors): In the development of c-Met inhibitors, the thiazole-4-carboxamide core bridges the ATP binding pocket. Substitution at C-5 with small aryl or heteroaryl groups has been shown to fill the hydrophobic pocket adjacent to the gatekeeper residue, improving potency (IC50 < 10 nM).

  • Tubulysin Analogues: For Pretubulysin derivatives, the C-5 position allows for the attachment of "linker" units that can be used to conjugate the cytotoxic payload to antibodies (ADCs).

Catalytic Cycle Visualization (CMD Mechanism)

CMD_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange Ar-Pd(II)-OC(O)R OxAdd->LigandEx + RCOOH/Base CMD_TS CMD Transition State (C-H Bond Cleavage) LigandEx->CMD_TS + Thiazole RedElim Reductive Elimination Product Release CMD_TS->RedElim - RCOOH RedElim->Pd0 Regenerate Pd(0)

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. The base plays a dual role: neutralizing HBr and assisting in the C-H bond cleavage transition state.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009).[6] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Accounts of Chemical Research, 42(8), 1074–1086.

  • Wang, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[4] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[4] The Journal of Organic Chemistry, 82(11), 5947–5951.

  • Dunst, C., & Knochel, P. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl[7]·LiCl and TMP2Zn[7]·2MgCl2[7]·2LiCl.[7] The Journal of Organic Chemistry, 76(16), 6972-6978.

Sources

Application Note: Strategic Incorporation of 2-(tert-Butyl)thiazole-4-carboxamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the strategic incorporation of the 2-(tert-butyl)thiazole-4-carbonyl moiety into peptide backbones. This specific structural motif is a critical pharmacophore in high-value peptidomimetics (e.g., Tubulysin analogues) and protease inhibitors, offering enhanced metabolic stability and conformational constraint compared to standard amino acids.

Executive Summary & Chemical Context

The 2-(tert-butyl)thiazole-4-carboxamide linkage is not a standard peptide bond. It is formed by coupling 2-(tert-butyl)thiazole-4-carboxylic acid (the "Warhead" or "Cap") to an amine (typically the N-terminus of a peptide or an amino acid ester).

Why This Moiety Matters
  • Metabolic Stability: The thiazole ring acts as a bioisostere for amide bonds or phenyl rings but is resistant to proteolytic cleavage.

  • Conformational Constraint: The rigid 5-membered heteroaromatic ring locks the peptide backbone into specific conformations, often improving binding affinity to targets like tubulin or viral proteases.

  • Lipophilicity: The tert-butyl group significantly increases lipophilicity (

    
    ), improving membrane permeability.
    
Critical Synthetic Challenges
  • Electronic Deactivation: The thiazole ring is electron-withdrawing. While this makes the activated ester (e.g., O-At) highly reactive toward amines, it also renders the carbonyl carbon more susceptible to hydrolysis during workup.

  • Steric Hindrance: The bulky tert-butyl group at position C2, although separated from the C4-carboxyl by the ring nitrogen, exerts a remote steric effect that can retard coupling rates with hindered amines (e.g., N-methylated amino acids).

  • Decarboxylation Risk: Thiazole-4-carboxylic acids are prone to thermal decarboxylation under strongly acidic conditions. Protocols must prioritize mild activation.

Experimental Workflows & Decision Logic

The following decision tree outlines the optimal coupling strategy based on the nature of your amine partner.

CouplingLogic Start START: Define Amine Partner Primary Primary Amine (e.g., H-Val-OMe, H-Phe-Resin) Start->Primary Hindered Hindered/Secondary Amine (e.g., N-Me-Val, Proline) Start->Hindered AcidSensitive Acid Sensitive Substrate (Risk of Decarboxylation) Start->AcidSensitive MethodA Method A: HATU/HOAt (Standard High-Yield) Primary->MethodA Default MethodC Method C: Mixed Anhydride (IBCF) (For Scale-up/Cost) Primary->MethodC >10g Scale Hindered->MethodA Try First MethodB Method B: Acyl Fluoride (TFFH) (For Steric Bulk) Hindered->MethodB If Method A < 50% Yield AcidSensitive->MethodA Base-mediated (Safe) AcidSensitive->MethodB Avoid Acid Chlorides

Figure 1: Strategic selection of coupling protocols based on substrate sterics and sensitivity.

Detailed Protocols

Reagents & Materials
  • Substrate: 2-(tert-Butyl)thiazole-4-carboxylic acid (CAS: 1086380-10-0).[1][2][3]

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Bases: DIPEA (Diisopropylethylamine), 2,4,6-Collidine.

  • Solvents: DMF (Anhydrous), DCM (Dichloromethane).

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Routine synthesis, solid-phase peptide synthesis (SPPS), and primary amines.

Mechanism: HATU generates a highly reactive O-7-azabenzotriazolyl active ester. The pyridine nitrogen in the HOAt moiety provides an intramolecular base effect (anchimeric assistance), accelerating the aminolysis rate by up to 100x compared to HOBt.

Step-by-Step:

  • Activation: Dissolve 2-(tert-butyl)thiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes under Nitrogen.

  • Coupling Reagent: Add HATU (1.1 equiv). The solution should turn slightly yellow. Stir for 5 minutes to form the activated ester.

    • Note: Do not wait longer than 10 minutes before adding the amine to avoid guanidinium side-reactions.

  • Coupling: Add the Amine/Peptide partner (1.0–1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat. NaHCO3 (removes unreacted acid/HOBt), and brine.

Protocol B: Acyl Fluoride Method (TFFH)

Best for: Extremely hindered amines (e.g., N-methylated peptides) where HATU fails.

Why it works: Acyl fluorides are smaller and more electrophilic than O-At esters, allowing them to penetrate the steric shield of bulky amines.

Step-by-Step:

  • Dissolution: Dissolve the thiazole acid (1.2 equiv) and the hindered amine (1.0 equiv) in anhydrous DCM.

  • Reagent: Add TFFH (1.2 equiv).

  • Base: Add DIPEA (3.0 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If conversion is low after 12h, heat to 40°C. The thiazole ring is stable, but monitor for epimerization of the amine partner if it is chiral.

Data Analysis & Quality Control

When analyzing the success of the coupling, use the following benchmarks.

Table 1: Expected Analytical Parameters

ParameterExpected ValueTroubleshooting
LC-MS Shift [M+H]+ = (Acid MW + Amine MW) - 18If Mass = Acid + Amine + 99 (HATU adduct), amine nucleophilicity is too low.
HPLC Purity >95% (Method A)Major impurity is often the "Tetramethylurea" byproduct from HATU.
1H NMR (CDCl3) Thiazole C5-H singlet @ ~8.0-8.2 ppmIf this proton shifts upfield or disappears, the ring may have degraded (rare).
t-Butyl Signal Singlet (9H) @ ~1.4-1.5 ppmSharp singlet confirms integrity of the t-butyl group.

Troubleshooting Guide

Issue: Low Yield with N-Methyl Amino Acids
  • Cause: Steric clash between the tert-butyl group of the thiazole and the N-methyl group of the amine.

  • Solution: Switch to Protocol B (Acyl Fluoride) . Alternatively, use COMU as the coupling reagent, which often outperforms HATU for hindered junctions.[4]

  • Refinement: Use Microwave irradiation (50°C, 20W, 15 min) with HATU. The thermal energy overcomes the activation barrier.

Issue: Decarboxylation
  • Observation: Loss of CO2 (M-44 peak in MS) or formation of 2-tert-butylthiazole.

  • Cause: High temperature (>60°C) or strong acid exposure.

  • Solution: Keep reaction temperature <40°C. Avoid generating the acid chloride using SOCl2 or Oxalyl Chloride; use TFFH or Ghosez’s reagent instead.

Visualization of the Pathway

The following diagram illustrates the molecular transformation and critical control points.

ReactionPathway Acid 2-(t-Butyl)thiazole-4-COOH Activation Activated Ester (O-At Intermediate) Acid->Activation + HATU/DIPEA TS Tetrahedral Intermediate Activation->TS + Amine Hydrolysis Reverted Acid Activation->Hydrolysis + H2O (Wet Solvent) Amine Peptide-NH2 Product Thiazole-4-Carboxamide (Peptide Product) TS->Product - HOAt Epimerization Racemized Peptide TS->Epimerization Slow Base Catalysis

Figure 2: Reaction mechanism showing activation, coupling, and potential side-reaction pathways.

References

  • Peltier, H. M., et al. (2006). "The Total Synthesis of Tubulysin D." Journal of the American Chemical Society. Describes the foundational use of thiazole acids in complex peptide synthesis.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Authoritative review on HATU, TFFH, and coupling mechanisms.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Discusses troubleshooting hindered couplings.

  • Bachem Application Guide. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Provides protocols for HATU and mixed anhydride methods.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Thiazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Drug Discovery with Green Chemistry

Thiazole carboxamides represent a privileged scaffold in modern medicinal chemistry. This heterocyclic motif is at the core of numerous compounds demonstrating a vast spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The development of efficient, rapid, and sustainable synthetic routes to these valuable molecules is therefore a critical objective for researchers in drug discovery and development.

Conventional synthetic methods, while effective, often rely on prolonged reaction times, high temperatures, and significant solvent usage, posing challenges for both throughput and environmental stewardship. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[6][7][8][9] By utilizing microwave irradiation, MAOS delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and highly efficient heating.[10] This application note provides a detailed protocol and expert insights into the microwave-assisted synthesis of thiazole carboxamide derivatives, highlighting the dramatic improvements in reaction speed, yield, and purity compared to traditional methods.[11][12]

Core Principles: The Mechanism of Microwave-Enhanced Reactivity

The remarkable efficiency of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating. The two primary phenomena at play are:

  • Dipolar Polarization: Polar molecules, such as the reagents and solvents used in thiazole synthesis, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant intermolecular friction, resulting in instantaneous and volumetric heating of the reaction medium.[8][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat, contributing further to the rapid temperature increase.

This direct energy transfer circumvents the slow process of thermal conductivity through vessel walls, leading to faster reaction rates and often enabling reactions at lower bulk temperatures than conventional methods.[9]

MAOS_Workflow reagents 1. Reagents & Solvent Loaded into Microwave Vial sealing 2. Vessel Securely Sealed reagents->sealing mw_reactor 3. Placed in Microwave Reactor (Single-mode or Multi-mode) sealing->mw_reactor params 4. Set Parameters (Temp, Power, Time, Pressure) mw_reactor->params irradiation 5. Microwave Irradiation (Rapid, Volumetric Heating) params->irradiation cooling 6. Rapid Cooling (Compressed Air) irradiation->cooling workup 7. Product Work-up & Purification cooling->workup

Caption: General workflow for a Microwave-Assisted Organic Synthesis (MAOS) experiment.

Experimental Protocol: Two-Step Synthesis of a 2-Amino-4-arylthiazole-5-carboxamide

This protocol details a representative two-step synthesis, beginning with the formation of the thiazole core via a microwave-assisted Hantzsch reaction, followed by an amide coupling to yield the final carboxamide product.

Part A: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[13][14] Microwave irradiation dramatically accelerates this condensation reaction between an α-haloketone and a thioamide-containing reactant.[15][16]

Step-by-Step Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromoacetophenone (1.0 mmol, 199 mg).

  • Add thiourea (1.2 mmol, 91 mg).

  • Add ethanol (4 mL) as the solvent. Ethanol is an excellent choice due to its high polarity (efficiently absorbs microwave energy) and its ability to dissolve the reactants.

  • Seal the vial securely with a septum cap.

  • Place the vial into the cavity of a laboratory microwave reactor.

  • Irradiate the mixture according to the parameters in Table 2. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Pour the cooled reaction mixture into cold water (20 mL).

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • The resulting precipitate (2-amino-4-phenylthiazole) is collected by vacuum filtration, washed with cold water, and dried. The product is often pure enough for the next step without further purification.

ReagentMolar Eq.MW ( g/mol )AmountRole
2-Bromoacetophenone1.0199.05199 mgα-haloketone
Thiourea1.276.1291 mgThioamide source
Ethanol-46.074 mLSolvent
Table 1: Reagents for 2-Amino-4-phenylthiazole Synthesis.
ParameterValueRationale
Temperature100 °CProvides sufficient energy while minimizing side product formation.
Power (Max)300 WStandard power setting for controlled heating.
Reaction Time10 minSignificantly reduced from the several hours required conventionally.[15]
Pressure (Max)20 barSafety limit; ensures the sealed vessel remains intact.
Table 2: Microwave Reactor Parameters for Hantzsch Synthesis.
Part B: Microwave-Assisted Amide Coupling

This step couples the synthesized aminothiazole with a carboxylic acid to form the target carboxamide. Microwave heating can also accelerate this transformation, particularly when using coupling agents.

Step-by-Step Protocol:

  • In a 10 mL microwave reaction vial with a stir bar, dissolve the 2-amino-4-phenylthiazole from Part A (1.0 mmol, 176 mg) in N,N-Dimethylformamide (DMF, 3 mL).

  • Add benzoic acid (1.1 mmol, 134 mg).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 mmol, 288 mg) and 4-Dimethylaminopyridine (DMAP) (0.2 mmol, 24 mg). These coupling agents activate the carboxylic acid for nucleophilic attack by the aminothiazole.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture according to the parameters in Table 3.

  • Upon completion, cool the vial to room temperature.

  • Pour the reaction mixture into 25 mL of ethyl acetate and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield the final product, N-(4-phenylthiazol-2-yl)benzamide.

ParameterValueRationale
Temperature120 °CFacilitates the amide bond formation.
Power (Max)300 WEnsures rapid and uniform heating.
Reaction Time15 minA significant time-saving over conventional room temperature or reflux coupling.
Pressure (Max)20 barStandard safety pressure limit.
Table 3: Microwave Reactor Parameters for Amide Coupling.

Synthesis Workflow and Validation

The streamlined, two-step microwave-assisted process provides rapid access to the target thiazole carboxamide.

Synthesis_Workflow start Starting Materials (α-Haloketone, Thiourea) step1 Step 1: Hantzsch Synthesis (Microwave, 10 min) start->step1 intermediate Intermediate (2-Aminothiazole) step1->intermediate step2 Step 2: Amide Coupling (Microwave, 15 min) intermediate->step2 reagents2 Carboxylic Acid + Coupling Agents reagents2->step2 product Final Product (Thiazole Carboxamide) step2->product

Caption: Two-step microwave-assisted synthesis of thiazole carboxamides.

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized N-(4-phenylthiazol-2-yl)benzamide, the following analytical techniques are essential:

  • ¹H and ¹³C NMR: Provides definitive structural information, confirming the presence of protons and carbons in their expected chemical environments on the thiazole and phenyl rings.

  • FT-IR Spectroscopy: Used to identify key functional groups. Expect to see a characteristic C=O stretch for the amide carbonyl and an N-H stretch.

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

Comparative Advantage: MAOS vs. Conventional Heating

The advantages of the microwave-assisted protocol are most evident when compared directly with conventional methods.

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time 4 - 12 hours10 - 15 minutes[15][17][18]
Typical Yield 60 - 80%85 - 95%[15][19]
Energy Input High (prolonged heating)Low (short irradiation time)[6][8]
Process Control Difficult to control localized heatingPrecise temperature and pressure control[9][11]
Purity Profile Often requires extensive purificationGenerally cleaner with fewer byproducts[8][11]
Table 4: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis.

Conclusion

Microwave-assisted synthesis provides a robust, highly efficient, and environmentally conscious platform for the production of thiazole carboxamide derivatives. The protocols outlined in this application note demonstrate a significant reduction in reaction time and an increase in product yield, directly translating to higher throughput in a research and development setting.[10][12] By embracing MAOS, scientists can accelerate the discovery and development of novel therapeutic agents built upon the versatile thiazole scaffold, aligning with the core principles of green chemistry.[7][9]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025).
  • Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2012).
  • Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. (2021).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development.
  • Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. (2023).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-enviromental and Plant Sciences.
  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. (2022). Arkivoc.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Deriv
  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. (2020). Taylor & Francis Online.
  • Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Deriv
  • Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. (2023). PubMed.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021). MDPI.
  • Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids. (2023). Asian Journal of Chemistry.
  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology.

Sources

Application Notes and Protocols for the Scale-up Synthesis of 2-(tert-Butyl)thiazole-4-carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(tert-Butyl)thiazole-4-carboxamide Scaffold

The 2-(tert-butyl)thiazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, appearing as a central structural motif in a variety of pharmacologically active agents. Its prevalence stems from the favorable physicochemical properties imparted by the thiazole ring and the tert-butyl group, which can enhance metabolic stability, cell permeability, and target engagement. The development of robust and scalable synthetic routes to this key intermediate and its precursors is therefore of critical importance for the efficient progression of drug discovery and development programs.

This document provides a detailed guide for the scale-up synthesis of key intermediates leading to 2-(tert-Butyl)thiazole-4-carboxamide. The protocols described herein are designed to be reproducible, high-yielding, and amenable to large-scale production, with a focus on process safety and efficiency.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 2-(tert-Butyl)thiazole-4-carboxamide, reveals two primary building blocks: 2-(tert-Butyl)thiazole-4-carboxylic acid and a suitable amine for the final amidation step. The synthesis of the carboxylic acid intermediate is the cornerstone of this process and can be achieved through the well-established Hantzsch thiazole synthesis.[1][2][3] This powerful reaction involves the condensation of a thioamide with an α-haloketone or its equivalent.

G 2-(tert-Butyl)thiazole-4-carboxamide 2-(tert-Butyl)thiazole-4-carboxamide 2-(tert-Butyl)thiazole-4-carboxylic Acid 2-(tert-Butyl)thiazole-4-carboxylic Acid 2-(tert-Butyl)thiazole-4-carboxamide->2-(tert-Butyl)thiazole-4-carboxylic Acid Amidation Ethyl 2-(tert-Butyl)thiazole-4-carboxylate Ethyl 2-(tert-Butyl)thiazole-4-carboxylate 2-(tert-Butyl)thiazole-4-carboxylic Acid->Ethyl 2-(tert-Butyl)thiazole-4-carboxylate Hydrolysis Pivaloylthioamide Pivaloylthioamide Ethyl 2-(tert-Butyl)thiazole-4-carboxylate->Pivaloylthioamide Hantzsch Synthesis Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl 2-(tert-Butyl)thiazole-4-carboxylate->Ethyl Bromopyruvate Hantzsch Synthesis

Caption: Retrosynthetic approach for 2-(tert-Butyl)thiazole-4-carboxamide.

PART 1: Synthesis of Key Intermediates

Scale-up Synthesis of Pivaloylthioamide (2,2-Dimethylpropanethioamide)

Pivaloylthioamide serves as the crucial thioamide component in the Hantzsch thiazole synthesis. While various methods exist for thioamide synthesis, for large-scale production, a direct thionation of the corresponding amide using a suitable sulfur transfer reagent is often the most practical approach.[4][5]

Protocol 1: Synthesis of Pivaloylthioamide

This protocol details the synthesis of pivaloylthioamide from pivalamide using Lawesson's reagent.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Charge Reactor Charge Reactor with Pivalamide and Toluene Add Reagent Add Lawesson's Reagent in Portions Charge Reactor->Add Reagent Heat to Reflux Heat to Reflux (approx. 110 °C) Add Reagent->Heat to Reflux Monitor Progress Monitor by TLC/LC-MS Heat to Reflux->Monitor Progress Cool Reaction Cool to Room Temperature Monitor Progress->Cool Reaction Filter Filter off Solids Cool Reaction->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Crystallization or Chromatography Concentrate->Purify

Caption: Workflow for the synthesis of Pivaloylthioamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Pivalamide101.151.00 kg9.891.0
Lawesson's Reagent404.472.20 kg5.440.55
Toluene92.1410 L--

Procedure:

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Charging: Charge the reactor with pivalamide (1.00 kg, 9.89 mol) and toluene (10 L).

  • Reagent Addition: Under a nitrogen atmosphere, add Lawesson's reagent (2.20 kg, 5.44 mol) portion-wise to the stirred suspension. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

Safety Considerations:

  • Lawesson's reagent is a flammable solid and can release hydrogen sulfide upon contact with moisture. Handle in a well-ventilated fume hood.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.

Synthesis of Ethyl 2-(tert-Butyl)thiazole-4-carboxylate

The core thiazole ring is constructed via the Hantzsch synthesis, a classic and reliable method for forming this heterocycle.[1][2][3] This reaction involves the cyclocondensation of pivaloylthioamide with an α-halo ester, in this case, ethyl bromopyruvate.

Protocol 2: Hantzsch Thiazole Synthesis

This protocol describes the formation of the thiazole ester intermediate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Charge Reagents Charge Pivaloylthioamide and Ethanol Add Ester Add Ethyl Bromopyruvate Dropwise Charge Reagents->Add Ester Heat to Reflux Heat to Reflux (approx. 78 °C) Add Ester->Heat to Reflux Monitor Progress Monitor by TLC/LC-MS Heat to Reflux->Monitor Progress Cool Reaction Cool to Room Temperature Monitor Progress->Cool Reaction Neutralize Neutralize with NaHCO3 Solution Cool Reaction->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry and Concentrate Dry Organic Layer and Concentrate Extract->Dry and Concentrate Purify Purify by Column Chromatography Dry and Concentrate->Purify

Caption: Workflow for the Hantzsch synthesis of the thiazole ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Pivaloylthioamide117.211.00 kg8.531.0
Ethyl Bromopyruvate195.021.84 kg9.441.1
Ethanol46.0710 L--
Saturated Sodium Bicarbonate Solution-As needed--
Ethyl Acetate88.11As needed--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • Reactor Setup: Set up a reactor with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charging: Charge the reactor with pivaloylthioamide (1.00 kg, 8.53 mol) and ethanol (10 L).

  • Reagent Addition: Add ethyl bromopyruvate (1.84 kg, 9.44 mol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Safety Considerations:

  • Ethyl bromopyruvate is a lachrymator and should be handled with care in a well-ventilated fume hood.

  • Ethanol is a flammable solvent.

Hydrolysis to 2-(tert-Butyl)thiazole-4-carboxylic Acid

The final intermediate before amidation is the carboxylic acid, obtained through the hydrolysis of the corresponding ester.

Protocol 3: Ester Hydrolysis

This protocol details the saponification of the ethyl ester to the carboxylic acid.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Dissolve Ester Dissolve Ester in THF/Methanol Add Base Add Aqueous NaOH Solution Dissolve Ester->Add Base Stir at RT Stir at Room Temperature Add Base->Stir at RT Monitor Progress Monitor by TLC/LC-MS Stir at RT->Monitor Progress Remove Organics Remove Organic Solvents in vacuo Monitor Progress->Remove Organics Acidify Acidify with HCl Remove Organics->Acidify Filter Product Filter Precipitated Solid Acidify->Filter Product Wash and Dry Wash with Water and Dry Filter Product->Wash and Dry

Caption: Workflow for the hydrolysis of the thiazole ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl 2-(tert-Butyl)thiazole-4-carboxylate213.291.00 kg4.691.0
Sodium Hydroxide40.000.38 kg9.502.0
Tetrahydrofuran (THF)72.115 L--
Methanol32.045 L--
Water18.025 L--
Concentrated Hydrochloric Acid36.46As needed--

Procedure:

  • Dissolution: Dissolve ethyl 2-(tert-butyl)thiazole-4-carboxylate (1.00 kg, 4.69 mol) in a mixture of THF (5 L) and methanol (5 L).

  • Base Addition: Add a solution of sodium hydroxide (0.38 kg, 9.50 mol) in water (5 L) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Remove the organic solvents under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-(tert-butyl)thiazole-4-carboxylic acid.

Safety Considerations:

  • Handle concentrated hydrochloric acid with appropriate personal protective equipment in a fume hood.

  • The acidification step is exothermic.

PART 2: Final Amidation Step

The conversion of the carboxylic acid to the final carboxamide can be achieved using a variety of coupling agents. For large-scale synthesis, methods that avoid the formation of difficult-to-remove byproducts are preferred. Activating the carboxylic acid, for instance with thionyl chloride to form the acid chloride, followed by reaction with an amine is a common and effective strategy.[6] Alternatively, direct amidation catalyzed by reagents like boric acid can be an environmentally benign option.[7]

Protocol 4: Amide Formation via Acid Chloride

This protocol describes a two-step, one-pot procedure for the synthesis of 2-(tert-Butyl)thiazole-4-carboxamide.

Experimental Workflow:

G cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Work-up & Isolation Suspend Acid Suspend Carboxylic Acid in DCM Add Thionyl Chloride Add Thionyl Chloride Dropwise Suspend Acid->Add Thionyl Chloride Heat to Reflux Heat to Reflux Add Thionyl Chloride->Heat to Reflux Cool Cool to 0 °C Heat to Reflux->Cool Add Amine Add Amine Solution Dropwise Cool->Add Amine Warm to RT Warm to Room Temperature Add Amine->Warm to RT Quench Quench with Water Warm to RT->Quench Separate Layers Separate Organic Layer Quench->Separate Layers Wash Wash with Brine Separate Layers->Wash Dry and Concentrate Dry and Concentrate Wash->Dry and Concentrate Purify Recrystallize or Chromatograph Dry and Concentrate->Purify

Caption: Workflow for the final amidation step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-(tert-Butyl)thiazole-4-carboxylic acid185.251.00 kg5.401.0
Thionyl Chloride118.970.77 kg (0.47 L)6.481.2
Dichloromethane (DCM)84.9310 L--
Amine (e.g., Ammonia, as aqueous solution)17.031.0 eq5.401.0
Triethylamine (if using an amine salt)101.19As needed--

Procedure:

  • Acid Chloride Formation: Suspend 2-(tert-butyl)thiazole-4-carboxylic acid (1.00 kg, 5.40 mol) in dichloromethane (10 L). Add thionyl chloride (0.77 kg, 6.48 mol) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Amidation: Cool the reaction mixture to 0 °C. Slowly add a solution of the desired amine (e.g., aqueous ammonia, 5.40 mol) while maintaining the temperature below 10 °C. If an amine salt is used, add a base such as triethylamine to liberate the free amine.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Safety Considerations:

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations must be performed in a dry atmosphere and in a well-ventilated fume hood.

  • The reaction with the amine is exothermic.

Conclusion

The synthetic routes and protocols detailed in this application note provide a comprehensive and scalable approach to the synthesis of 2-(tert-Butyl)thiazole-4-carboxamide and its key intermediates. By following these procedures, researchers and drug development professionals can efficiently produce these valuable compounds in high yield and purity, facilitating the advancement of their research and development programs. Careful attention to the safety precautions outlined is essential for the successful and safe execution of these syntheses on a larger scale.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • RSC Publishing. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). Available at: [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • YouTube. synthesis of thiazoles. Available at: [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • Scientific.Net. Study on Synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester. Available at: [Link]

  • PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • ResearchGate. General methods for synthesis of thioamides | Download Scientific Diagram. Available at: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available at: [Link]

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. Available at: [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. Available at: [Link]

  • ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Available at: [Link]

  • PapersFlow. Microwave-Assisted Thioamide Synthesis: Research Guide & Papers. Available at: [Link]

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available at: [Link]

  • PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Thiazole Amides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Formulation & Assay Optimization Subject: Overcoming "Brick Dust" Properties in Thiazole Amide Derivatives

Executive Summary

Thiazole amides frequently present as "brick dust" candidates in drug discovery: they exhibit high melting points and low aqueous solubility, driven by the planar nature of the thiazole ring (facilitating


-

stacking) and the strong intermolecular hydrogen bonding of the amide moiety.

This guide provides a root-cause analysis and actionable troubleshooting workflows. Unlike simple lipophilic compounds, thiazole amides often fail standard salt screens due to the weak basicity of the thiazole nitrogen (


). Successful solubilization requires disrupting the crystal lattice energy rather than relying solely on ionization.

Module 1: Root Cause Analysis (The "Why")

Q1: Why does my compound precipitate upon dilution, even if it dissolves in DMSO?

Diagnosis: You are experiencing "Crash-Out" Kinetics .[1] Thiazole amides are often stable in DMSO due to dipole-dipole interactions. However, upon dilution into aqueous buffer, the logP (lipophilicity) drives the molecules to aggregate immediately.

  • The Mechanism: The planar thiazole ring allows the molecules to pack tightly (high crystal lattice energy). Water cannot break these intermolecular bonds.

  • The Trap: The thiazole nitrogen is weakly basic (

    
    ). At physiological pH (7.4), the molecule is >99.9% neutral. It lacks the ionization required to interact with water.
    
Q2: I tried making a hydrochloride salt, but it’s hygroscopic or hydrolyzes. Why?

Diagnosis: Insufficient


. 
For a stable salt, the difference between the acid's 

and the base's

should be

.
  • The Math: Thiazole (

    
    ) + HCl (
    
    
    
    ). While a salt can form, the proton is held loosely. In the presence of moisture, the equilibrium shifts back to the free base and free acid (hydrolysis), leading to disproportionation.
  • Expert Tip: Avoid simple mineral acid salts unless you have a secondary basic amine (e.g., piperazine) on the side chain.

Module 2: Formulation Strategies (The "How")

Strategy A: Cosolvent Systems (For Early Assays/IV)

Best for: In vitro assays, early PK studies.

The Protocol: Do not rely on DMSO alone. Use a Ternary System to lower the dielectric constant of the water, making it more hospitable to the thiazole amide.

ComponentRecommended %Function
PEG 400 20–40%Interacts with the amide hydrogen donors.
Ethanol 10–15%Disrupts water structure; lowers polarity.
Polysorbate 80 1–5%Surfactant; prevents micro-precipitation.
Water/Buffer q.s.Diluent.

Warning: Aminothiazoles can be unstable in DMSO over long periods (oxidative degradation). Always prepare stocks fresh or store under nitrogen at -20°C.

Strategy B: Cyclodextrin Complexation

Best for: Parenteral formulations, improving dissolution rate.[]

The Logic: The hydrophobic cavity of


-Cyclodextrin (approx. 6.0–6.5 Å) is the perfect geometric fit for a thiazole ring.
  • Recommended Grade: HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) or SBE-
    
    
    
    -CD
    (Sulfobutyl ether). Avoid parent
    
    
    -CD due to nephrotoxicity risks.
  • Mechanism: The thiazole ring displaces the high-energy water molecules inside the cavity. The amide tail remains exposed or interacts with the hydroxyl rim.

Strategy C: Amorphous Solid Dispersions (ASD)

Best for: Oral bioavailability enhancement.

The Logic: Since you cannot easily ionize the molecule, you must prevent it from forming a crystal lattice. ASDs "freeze" the molecule in a disordered, high-energy state using a polymer.

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in the GI tract (parachuting effect).

  • PVPVA (Copovidone): Good miscibility with thiazole amides via H-bonding between the polymer carbonyl and the drug's amide proton.

Module 3: Visualization & Workflows

Figure 1: Formulation Decision Tree

Caption: Logic flow for selecting the correct solubilization strategy based on pKa and development stage.

FormulationDecision Start Start: Thiazole Amide Low Solubility CheckPKA Check pKa of Ionizable Groups Start->CheckPKA IsBasic Is pKa > 4.0? (e.g., side chain amine) CheckPKA->IsBasic Yes IsNeutral Neutral / Weak Base (Thiazole N only, pKa ~2.5) CheckPKA->IsNeutral No SaltScreen Attempt Salt Formation (Mesylate, Tartrate) IsBasic->SaltScreen StageCheck Development Stage? IsNeutral->StageCheck EarlyStage Early Screening/Assay StageCheck->EarlyStage LateStage Oral Formulation StageCheck->LateStage Cosolvent Ternary Cosolvent System (PEG400/EtOH/Water) EarlyStage->Cosolvent Complexation Cyclodextrin Complexation (HP-beta-CD) EarlyStage->Complexation LateStage->Complexation ASD Amorphous Solid Dispersion (HME or Spray Drying) LateStage->ASD

Figure 2: Amorphous Solid Dispersion (ASD) Mechanism

Caption: How polymers (HPMC-AS/PVPVA) prevent thiazole amide recrystallization (The "Spring and Parachute").

ASD_Mechanism cluster_0 Crystalline State (Stable/Insoluble) cluster_1 Manufacturing (Energy Input) cluster_2 Amorphous State (Meta-Stable) Lattice Thiazole Amide Crystal Lattice (High Energy Barrier) Process Spray Drying or Hot Melt Extrusion Lattice->Process Heat/Solvent Amorphous Amorphous Dispersion (Drug + Polymer) Process->Amorphous Dissolution Supersaturated Solution (Improved Bioavailability) Amorphous->Dissolution Rapid Dissolution (The Spring) PolymerAction Polymer Steric Hindrance & H-Bonding PolymerAction->Amorphous Prevents Recrystallization Dissolution->Lattice Precipitation Risk (Polymer prevents this)

Module 4: Experimental Protocols

Protocol 1: Phase Solubility Study (Cyclodextrin Screening)

Objective: Determine the stability constant (


) to see if CD complexation is viable.
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 15, 20% w/v).
    
  • Addition: Add excess thiazole amide to each vial (ensure sediment is visible).

  • Equilibration: Shake at 25°C for 48–72 hours.

    • Self-Validation Check: If the solid fully dissolves in the highest CD concentration, add more solid. You must have excess solid to measure thermodynamic solubility.

  • Analysis: Filter (0.45 µm PVDF), dilute, and analyze via HPLC.

  • Plot: Graph [Drug Concentration] (M) vs. [CD Concentration] (M).

    • Success Criteria: A linear increase (

      
       type) indicates a 1:1 complex. If the slope is < 1, the complex is stable.
      
Protocol 2: Kinetic Solubility "Spike" Test

Objective: Mimic in vivo precipitation risks.

  • Stock: Dissolve thiazole amide in DMSO to 10 mM.

  • Media: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and FaSSIF (pH 6.5).

  • Spike: Inject 10 µL of stock into 990 µL of media (1% DMSO final).

  • Readout: Measure UV absorbance immediately (t=0) and at 2 hours (t=2h).

    • Interpretation: A drop in absorbance >10% indicates rapid crystallization. This candidate requires ASD formulation (Strategy C).

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586. Link

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. Link

  • BenchChem Technical Support. (2025). Improving the Solubility of Thiazole Compounds.Link

Sources

Technical Support Center: Overcoming Steric Hindrance in Tert-butyl Thiazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving tert-butyl substituted thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who encounter synthetic hurdles due to the bulky nature of the tert-butyl group. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these common obstacles.

The tert-butyl group, while valuable for modulating pharmacokinetic properties and providing metabolic stability, presents a significant steric barrier that can impede or prevent desired chemical transformations on the thiazole ring.[1] This guide offers practical, field-proven insights to address these challenges head-on.

I. Foundational Concepts: Understanding the Challenge

What is steric hindrance and why is the tert-butyl group particularly challenging on a thiazole ring?

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] The tert-butyl group, with its three methyl groups branching from a central carbon, is exceptionally bulky. When attached to a thiazole ring, it can physically block the approach of reagents to adjacent reaction sites, thereby slowing down or completely inhibiting reactions that would otherwise proceed smoothly with smaller substituents.[1]

Which positions on the tert-butyl thiazole are most affected by steric hindrance?

The positions immediately adjacent to the tert-butyl group (the ortho positions) are the most affected. For a 2-tert-butylthiazole, this would primarily be the C5 position. Similarly, for a 4-tert-butylthiazole, the C5 and to a lesser extent, the C2 position would experience significant steric shielding.

II. Frequently Asked Questions (FAQs)

Q1: My C-H activation/arylation at the C5 position of 2-tert-butylthiazole is failing. What are the likely causes and solutions?

A1: This is a common issue. The bulky tert-butyl group at the C2 position shields the C5-H, making it difficult for the catalyst to access and activate the bond.

  • Likely Causes:

    • Insufficiently active catalyst: Standard palladium catalysts may not be effective.

    • Inappropriate ligand: The ligand on the metal catalyst may be too bulky itself, exacerbating the steric clash.

    • Suboptimal reaction conditions: Temperature, solvent, and base can all play a critical role.

  • Troubleshooting & Solutions:

    • Catalyst Selection: Consider using highly active, ligand-free palladium catalysts like Pd(OAc)₂ at very low loadings (0.1-0.001 mol%).[3] These systems can be more effective in navigating sterically congested environments.

    • Ligand Choice: If a ligand is necessary, opt for less bulky, electron-rich phosphine ligands that can promote oxidative addition without creating excessive steric hindrance.

    • Reaction Conditions:

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.

      • Polar Aprotic Solvents: Solvents like DMF or DMAc can facilitate the reaction.

    • Alternative Coupling Strategies: If direct C-H activation remains problematic, consider a two-step approach involving initial lithiation or borylation of the C5 position followed by a cross-coupling reaction.

Q2: I am attempting a Suzuki-Miyaura cross-coupling with a bromo-substituted tert-butyl thiazole, but the yield is consistently low. How can I improve this?

A2: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are often due to a slow or inhibited transmetalation step.

  • Likely Causes:

    • Steric hindrance around the palladium center: The bulky tert-butyl group and the coupling partners can prevent the necessary proximity for efficient transmetalation.

    • Ligand-Palladium Complex Instability: The active catalytic species may be degrading under the reaction conditions.

    • Inadequate Base: The choice of base is crucial for the activation of the boronic acid/ester.

  • Troubleshooting & Solutions:

    • Ligand Selection: Employ specialized ligands designed for sterically demanding couplings, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4]

    • Palladium Pre-catalysts: Utilize pre-catalysts that are known to be effective for challenging couplings.

    • Base and Solvent Optimization:

      • Stronger, non-nucleophilic bases: Consider bases like Cs₂CO₃ or K₃PO₄.

      • Solvent systems: A mixture of toluene and water or dioxane and water is often effective.

    • Ligand-Free Approach: In some cases, a ligand-free approach where the thiazole nitrogen itself coordinates to the palladium can facilitate the reaction.[5]

Q3: Are there alternative methods to functionalize a tert-butyl thiazole that bypass the challenges of traditional cross-coupling reactions?

A3: Yes, several alternative strategies can be employed:

  • Directed Metalation: Utilize a directing group to facilitate lithiation at a specific position, followed by quenching with an electrophile. However, direct lithiation of the thiazole ring can be challenging.[6]

  • Photochemical Rearrangements: Recent advances in photochemistry allow for the controlled rearrangement of thiazole rings, potentially offering new pathways to access previously difficult-to-synthesize isomers.[7]

  • Ring Synthesis Modification: Instead of adding the tert-butyl group to a pre-formed thiazole, consider incorporating it into one of the starting materials for a Hantzsch-type thiazole synthesis.[8] This can provide access to substituted thiazoles that are difficult to obtain via functionalization of the heterocycle.

III. Troubleshooting Guides

Guide 1: Low to No Conversion in Palladium-Catalyzed C-H Arylation
Symptom Potential Cause Recommended Action
No reaction observed Catalyst is inactive or poisoned.- Use a fresh batch of palladium catalyst. - Consider a ligand-free system with Pd(OAc)₂.[3] - Ensure all reagents and solvents are anhydrous and de-gassed.
Trace product formation Insufficient energy to overcome the activation barrier.- Incrementally increase the reaction temperature. - Switch to a higher-boiling point solvent like DMAc or NMP.
Reaction stalls after initial conversion Catalyst degradation.- Use a more robust ligand that stabilizes the palladium center. - Consider a slow-addition of the aryl halide to maintain a low concentration.
Side product formation (homocoupling) Unwanted side reactions are dominating.- Lower the catalyst loading.[3] - Add a phosphine ligand to suppress homocoupling.
Guide 2: Poor Yields in Suzuki-Miyaura Cross-Coupling
Symptom Potential Cause Recommended Action
Low yield with starting material recovery Inefficient transmetalation.- Switch to a more electron-rich and sterically bulky ligand (e.g., Buchwald ligands).[9] - Use a stronger base (e.g., K₃PO₄, CsF).
Formation of de-halogenated starting material Proto-dehalogenation is competing with cross-coupling.- Ensure strictly anhydrous conditions. - Use a non-protic solvent system.
Complex mixture of products Multiple reaction pathways are occurring.- Lower the reaction temperature. - Screen different palladium sources and ligands to find a more selective system.

IV. Experimental Protocols & Visualizations

Protocol 1: Ligand-Free Palladium-Catalyzed Direct C-H Arylation of 2-tert-Butylthiazole

This protocol is adapted from methodologies demonstrating the effectiveness of ligand-free palladium catalysis for direct arylation.[3]

Materials:

  • 2-tert-butylthiazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMAc), anhydrous

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-tert-butylthiazole (1.0 mmol), aryl bromide (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMAc (5 mL).

  • In a separate vial, prepare a stock solution of Pd(OAc)₂ in DMAc.

  • Add the required amount of the Pd(OAc)₂ stock solution to the reaction mixture to achieve a final catalyst loading of 0.1 mol%.

  • Seal the Schlenk flask and heat the reaction mixture at 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Decision-Making Workflow for Overcoming Steric Hindrance

StericHindranceWorkflow start Reaction with tert-butyl thiazole fails q1 Is it a C-H activation reaction? start->q1 q2 Is it a cross-coupling reaction (e.g., Suzuki)? q1->q2 No ch_strat C-H Activation Strategies q1->ch_strat Yes cc_strat Cross-Coupling Strategies q2->cc_strat Yes alt_strat Alternative Strategies q2->alt_strat No/Failed ch1 Increase Temperature ch_strat->ch1 ch2 Use High-Activity Ligand-Free Pd Catalyst ch_strat->ch2 ch3 Switch to Microwave Irradiation ch_strat->ch3 cc1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald type) cc_strat->cc1 cc2 Screen Different Bases (e.g., K3PO4, Cs2CO3) cc_strat->cc2 cc3 Consider Ligand-Free Conditions cc_strat->cc3 alt1 Directed Ortho-Metalation (DoM) alt_strat->alt1 alt2 Modify Ring Synthesis (e.g., Hantzsch) alt_strat->alt2 alt3 Photochemical Rearrangement alt_strat->alt3

Caption: Troubleshooting workflow for hindered tert-butyl thiazole reactions.

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling

SuzukiCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)2) pd2_complex->transmetalation pd2_r_rprime R-Pd(II)-R' L_n transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

V. References

  • An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. (2020). Wiley Online Library. [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Survey in Fisheries Sciences. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (2009). Organic Chemistry Portal. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme Connect. [Link]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. (2020). ACS Publications. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (n.d.). RSC Publishing. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Thiazol-2-ylidenes: Versatile N-Heterocyclic Carbene Ligands with Enhanced Electrophilicity for Transition-Metal-Catalysis. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES. (n.d.). LOCKSS. [Link]

  • CH Substitution Reaction of Thiazoles at the 2-Position. (n.d.). ResearchGate. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (2025). ResearchGate. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • Transition-Metal-Catalyzed C-H Activation Reactions onto Alkenes for the Synthesis of Heterocycles. (n.d.). ADDI. [Link]

  • Light-driven method simplifies synthesis of complex heterocycles. (2024). Chemistry World. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (2025). ResearchGate. [Link]

  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. (n.d.). PubMed Central. [Link]

  • The main mechanisms of C-H activation. (2024). YouTube. [Link]

  • Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. (n.d.). ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Wiley Online Library. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). DOI. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers. [Link]

  • Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. (n.d.). ResearchGate. [Link]

  • Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. (n.d.). ChemRxiv. [Link]

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023). MDPI. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice. [Link]

  • New methods for the rapid synthesis of thiazoles. (2023). Figshare. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. [Link]

  • Synthesis, electrochemical properties, and antioxidant activity of sterically hindered catechols with 1,3,4-oxadiazole, 1,2,4-triazole, thiazole or pyridine fragments. (2024). Beilstein Journals. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journals. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Thiazole. (n.d.). Wikipedia. [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. [Link]

Sources

Technical Support Center: Strategies for Removing Unreacted Starting Material from Thiazole Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiazole amide synthesis. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of removing unreacted starting materials from your reaction mixture. Our focus is on providing practical, evidence-based solutions to ensure the purity of your final product.

Introduction

Thiazole amides are a critical class of compounds in medicinal chemistry and materials science. Their synthesis, typically involving the coupling of a thiazole amine with a carboxylic acid or its activated derivative, can often result in incomplete reactions, leaving unreacted starting materials that co-purify with the desired product. This guide will walk you through the most effective methods for isolating your target thiazole amide, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect in my thiazole amide synthesis?

A1: The most common impurities are typically the unreacted 2-aminothiazole derivative and the acylating agent, which could be a carboxylic acid or a more reactive species like an acyl chloride.[1] Depending on the reaction conditions, byproducts such as bis-acylated compounds may also be present.[1]

Q2: What are the primary methods for purifying thiazole amides?

A2: The most effective and widely used purification techniques for thiazole amides are column chromatography and recrystallization.[1] Liquid-liquid extraction is also a crucial step in the work-up process to remove salts and other highly polar impurities.[1][2]

Q3: How do I choose the best purification method for my specific compound?

A3: The choice of purification method depends on several factors, including the physical state of your product (solid or oil), the nature of the impurities, and the scale of your reaction.[1] A decision-making workflow is provided in the Troubleshooting Guide below.

Q4: Can I use an acid-base extraction to remove unreacted starting materials?

A4: Yes, acid-base extraction is a powerful technique for this purpose.[3][4] Unreacted carboxylic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate), which converts the acid into its water-soluble salt.[3][5] Similarly, unreacted thiazole amine can be removed by washing with an acidic aqueous solution (e.g., dilute HCl), which protonates the amine, making it water-soluble.[5][6]

Troubleshooting Guide: A Systematic Approach to Purification

This section provides a structured approach to troubleshooting common purification challenges.

Problem 1: My crude product is contaminated with unreacted carboxylic acid.

Underlying Principle: Carboxylic acids are acidic and can be deprotonated by a weak base to form a water-soluble carboxylate salt. This allows for their selective removal from an organic solution containing the neutral amide product.[3][5]

Recommended Protocol: Basic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] It is crucial to use a weak base to avoid potential hydrolysis of the desired amide product.[3]

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer. Drain the aqueous layer.

  • Repeat: Repeat the washing step one or two more times to ensure complete removal of the carboxylic acid.

  • Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[6] Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Problem 2: My crude product is contaminated with unreacted thiazole amine.

Underlying Principle: Amines are basic and can be protonated by an acid to form a water-soluble ammonium salt. This allows for their selective removal from an organic solution.[5][7]

Recommended Protocol: Acidic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of a strong acid, such as 1M hydrochloric acid (HCl).[6]

  • Separation: After shaking, allow the layers to separate. The protonated amine will partition into the aqueous layer.[5] Drain and discard the aqueous layer.

  • Repeat: Perform one to two additional washes with the acidic solution.

  • Neutralization and Drying: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over an anhydrous salt, filter, and remove the solvent in vacuo.

Problem 3: My product is an oil or does not crystallize, and extraction is insufficient for purification.

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[1]

Recommended Protocol: Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will show clear separation between your desired product and the impurities, with an Rf value for the product ideally between 0.2 and 0.4.[1] Common solvent systems for thiazole amides are mixtures of hexanes and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the less polar solvent of your chosen system and pack it into a column.

  • Loading: Dissolve your crude product in a minimal amount of the solvent system or a stronger solvent and load it onto the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Problem 4: My product is a solid and contains minor impurities after extraction.

Underlying Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.[1]

Recommended Protocol: Recrystallization
  • Solvent Selection: The key is to find a solvent in which your thiazole amide is sparingly soluble at room temperature but highly soluble when hot.[1] Common solvents for recrystallizing N-thiazolyl amides include ethanol, ethyl acetate, acetone, and acetonitrile.[1][8] Test small amounts of your crude product in various solvents to find the ideal one.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Decision-Making Workflow for Purification Strategy

Purification_Workflow Start Crude Thiazole Amide Extraction Perform Acid-Base Extraction Start->Extraction Is_Solid Is the product a solid? TLC_Check1 Check Purity by TLC Is_Solid->TLC_Check1 Yes Column_Chrom Column Chromatography Is_Solid->Column_Chrom No Extraction->Is_Solid Recrystallize Recrystallization TLC_Check1->Recrystallize Impure Pure_Solid Pure Solid Product TLC_Check1->Pure_Solid Pure Recrystallize->Pure_Solid TLC_Check2 Check Purity by TLC Column_Chrom->TLC_Check2 Pure_Oil Pure Oily Product TLC_Check2->Column_Chrom Impure TLC_Check2->Pure_Oil Pure

Caption: Decision workflow for selecting the appropriate purification method.

Summary of Purification Techniques
TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquids based on their solubility and acidity/basicity.[3][7]Fast, efficient for removing acidic/basic impurities, good for initial work-up.[3]May not remove neutral impurities, risk of emulsion formation.[6]
Column Chromatography Separation based on differential adsorption to a stationary phase.[1]Highly effective for separating complex mixtures, applicable to both solids and oils.[1]Can be time-consuming, requires solvent, potential for product loss on the column.
Recrystallization Purification of a solid based on differences in solubility between the compound and impurities in a given solvent.[1]Can yield very pure crystalline product, relatively simple setup.Only applicable to solids, requires finding a suitable solvent, potential for low recovery.[1]

References

  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds - Benchchem.
  • Acid–base extraction - Wikipedia. Available at: [Link]

  • Liquid–liquid extraction - Wikipedia. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. Available at: [Link]

  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
  • Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace. Available at: [Link]

  • Hantzsch Thiazole Synthesis - YouTube. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • Streamline Purification of Organic Synthesis Mixture - Agilent. Available at: [Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC. Available at: [Link]

  • Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing). Available at: [Link]

  • EP0177097A1 - Process for the separation of amides from nitriles - Google Patents.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay) - ResearchGate. Available at: [Link]

  • Synthesis and Liquid Crystalline Behavior of New Amides and Esters Containing 7,1-Thiazole Ring - ResearchGate. Available at: [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required - Organic Chemistry Portal. Available at: [Link]

  • synthesis of thiazole - YouTube. Available at: [Link]

  • solid-liquid extraction - Columbia University. Available at: [Link]

  • Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography - ResearchGate. Available at: [Link]

  • WO2014029320A1 - Method for preparation of thiazole derivatives - Google Patents.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - ACS Omega. Available at: [Link]

  • synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. Available at: [Link]

Sources

Minimizing hydrolysis of thiazole-4-carboxamide during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Chemistry Division Subject: Minimizing Hydrolysis of Thiazole-4-Carboxamide During Workup Ticket ID: THC-4402-PROTO Responder: Dr. A. Vance, Senior Application Scientist

Overview

You are encountering yield loss due to the hydrolysis of thiazole-4-carboxamide into its corresponding carboxylic acid during workup. This is a common failure mode caused by the specific electronic nature of the thiazole ring. Unlike simple benzamides, thiazole amides are electronically coupled to a heterocyclic nitrogen that, upon protonation, acts as a powerful electron sink, activating the amide bond toward nucleophilic attack by water.

This guide provides a mechanistic root-cause analysis and a validated "Cold-Buffer" protocol to stabilize your molecule during isolation.

Module 1: Critical Mechanism Analysis

The Root Cause: Proton-Assisted Activation

To prevent hydrolysis, you must understand why it happens. The thiazole ring is


-deficient. The nitrogen atom at position 3 has a lone pair with a pKa of approximately 2.5 (conjugate acid).[1]
  • Acidic Sensitivity: If you quench with strong acid (e.g., 1M HCl), you protonate the thiazole nitrogen. This creates a localized positive charge that inductively withdraws electron density from the C4 position.

  • Amide Activation: The carbonyl carbon of the amide (attached to C4) becomes highly electrophilic.

  • Water Attack: Even cold water can now attack this activated carbonyl, displacing the amine and releasing the carboxylic acid.

Visualizing the Failure Mode vs. The Solution

ThiazoleHydrolysis Start Thiazole-4-Carboxamide Acid Acidic Quench (pH < 3) Start->Acid Standard Protocol Buffer Buffered Quench (pH 6-7) Start->Buffer Optimized Protocol Protonation N-Protonation (Ring Activation) Acid->Protonation Fast WaterAttack Nu: Attack by H2O Protonation->WaterAttack k_hyd increases Failure Hydrolysis Product (Carboxylic Acid) WaterAttack->Failure Decomposition Stable Neutral Species (Stable) Buffer->Stable Maintains e- density Success Isolated Amide (High Yield) Stable->Success Safe Extraction

Figure 1: Mechanistic pathway showing how acidic conditions accelerate hydrolysis via ring protonation, contrasted with the stability of the buffered pathway.

Module 2: The "Cold-Buffer" Workup Protocol

Objective: Isolate the product without exposing the thiazole nitrogen to pH < 4 or pH > 9.

Reagents Preparation
ReagentSpecificationPurpose
Quench Buffer 0.5 M Phosphate Buffer (pH 7.0)Neutralizes reaction without protonating the ring.
Extraction Solvent Ethyl Acetate (EtOAc) or DCMHigh solubility for organic amides.
Drying Agent Anhydrous Na₂SO₄Removes water rapidly to prevent slow hydrolysis.
Wash Solution Saturated NaCl (Brine)"Salts out" the organic layer, forcing water out.
Step-by-Step Protocol
  • Reaction Check:

    • Do not rely on LCMS alone (acidic mobile phases can induce hydrolysis inside the mass spec, giving false positives).

    • Use TLC to confirm the presence of amide vs. acid.[2]

  • The Quench (Critical Step):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Do NOT use 1N HCl.

    • Add 0.5 M Phosphate Buffer (pH 7.0) dropwise.

    • Alternative: If the reaction is highly basic, use Saturated Ammonium Chloride (sat. NH₄Cl), but monitor pH to ensure it stays above 4.

  • Extraction:

    • Dilute with cold EtOAc.

    • Separate phases quickly. Do not let the organic layer sit in contact with the aqueous layer.

    • Wash: Wash the organic layer once with brine. This reduces the water activity (

      
      ) in the organic phase.
      
  • Drying & Concentration:

    • Dry over Anhydrous Na₂SO₄ for 5-10 minutes.

    • Filter and concentrate on a rotary evaporator.[3] Bath temperature < 35°C.

Module 3: Purification Troubleshooting

Even after a successful workup, purification on silica gel can destroy your product because silica is naturally acidic (pH ~5).

The Neutralized Silica Technique: If you observe tailing or decomposition on the column:

  • Pre-treat the Silica: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et₃N) .

  • Run the Column: Use the Et₃N-treated solvent system. The base neutralizes the acidic silanol groups on the silica surface.

  • Alternative: Use Neutral Alumina stationary phase instead of silica.

Module 4: Workflow Decision Tree

WorkupWorkflow Start Reaction Complete Check Check pH of Rxn Start->Check Acidic Rxn is Acidic Check->Acidic Basic Rxn is Basic Check->Basic QuenchA Quench with Sat. NaHCO3 (Caution: Gas) Acidic->QuenchA QuenchB Quench with Sat. NH4Cl or Phosphate Buffer Basic->QuenchB Extract Extract into EtOAc/DCM (Keep Cold) QuenchA->Extract QuenchB->Extract Wash Brine Wash (Remove bulk water) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purification Required? Dry->Purify Silica Use 1% Et3N/Silica Purify->Silica Chromatography Recryst Recrystallize (Non-protic solvent) Purify->Recryst Solid

Figure 2: Decision tree for selecting the correct quench and purification method based on reaction pH.

FAQ: Common User Issues

Q1: I see the carboxylic acid peak in my LCMS, but the NMR of the crude looks clean. What is happening? A: This is likely an artifact of the analysis. Standard LCMS mobile phases contain 0.1% Formic Acid or TFA. The heat of the ionization source + the acidic solvent can hydrolyze labile amides during the run.

  • Fix: Run the LCMS with a neutral buffer (e.g., 10mM Ammonium Bicarbonate) or rely on NMR for stability checks.

Q2: Can I use 1N NaOH to remove unreacted acid starting material? A: Proceed with extreme caution. While thiazoles are more stable to base than acid, strong nucleophiles (


) can still attack the carbonyl. If you must do a basic wash, use dilute Sodium Bicarbonate (

) and keep contact time under 2 minutes.

Q3: My product decomposes when I rotovap it. Why? A: If you used a chlorinated solvent (DCM/Chloroform), traces of HCl can form over time or upon heating, creating an acidic micro-environment.

  • Fix: Add a few drops of triethylamine to the receiving flask before evaporation to scavenge any liberated acid.

References

  • Amide Hydrolysis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of amide hydrolysis under acidic/basic conditions).
  • Thiazole Electronic Properties: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[4] (Explains the electron-deficient nature of the thiazole ring and N-protonation effects).

  • Workup of Labile Amides: Common organic synthesis practice for acid-sensitive groups. See Not Voodoo (University of Rochester) for practical workup guides. Link

  • Silica Gel Modification: Use of triethylamine to neutralize silica acidity. Sorbent Technologies Technical Guide. Link

Sources

Technical Support Center: Handling Hygroscopic Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic thiazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges posed by moisture-sensitive compounds. Hygroscopicity, the tendency of a substance to attract and hold water molecules from the atmosphere, can significantly impact experimental integrity, leading to issues with weighing, stability, and reaction reproducibility.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate these challenges. The protocols and explanations herein are grounded in established chemical principles to ensure the accuracy and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with hygroscopic thiazole intermediates.

Problem 1: Inaccurate and Unstable Weight Readings

Symptoms:

  • The reading on the analytical balance continuously increases and does not stabilize.

  • You are unable to obtain a precise, reproducible weight for your compound.

Potential Causes: The primary cause is the rapid absorption of atmospheric moisture by the compound upon exposure to air.[1] As the material draws in water, its mass increases, making an accurate measurement impossible.

Solutions & Best Practices:

  • Minimize Exposure Time: Prepare all necessary tools (spatulas, weigh boats, vials) before opening the main container. Work swiftly to minimize the time the compound is exposed to the ambient environment.[1]

  • Use a Controlled Environment: For highly sensitive intermediates, weighing should be performed inside a glovebox with a controlled low-humidity, inert atmosphere (e.g., nitrogen or argon).[1][2][3] This is the most reliable method for excluding moisture.

  • Weighing by Difference: Instead of weighing the compound directly on a weigh boat, weigh the sealed container before removing any material. After transferring the approximate amount needed for your experiment into a separate, sealable vessel, re-weigh the original container. The difference in weight is the exact amount of compound transferred.[1]

  • Use Appropriate Glassware: Use a container with a small opening to reduce the surface area exposed to the air.[1]

Problem 2: Compound is Clumpy, Caked, or Appears "Wet"

Symptoms:

  • Upon opening a new or previously used container, the thiazole intermediate is not a free-flowing powder.

  • The material has formed hard clumps or has a damp appearance.

Potential Causes: This indicates significant moisture absorption, which can occur due to improper storage, a compromised container seal, or repeated exposure to humid air during previous uses.[1][4] This physical change can alter the compound's reactivity and solubility.[1]

Solutions & Best Practices:

  • Dry the Material (with caution): If the compound is thermally stable, it can be dried under a high vacuum. Consult the Safety Data Sheet (SDS) for the appropriate temperature to avoid degradation.[1] Place the material in a vacuum desiccator or use a Schlenk line.

  • Use a Fresh Container: If thermal stability is a concern or if drying does not resolve the issue, it is best to use a fresh, unopened container of the intermediate to ensure the integrity of your experiment.[1]

  • Implement Proper Storage: Once opened, store all hygroscopic materials in a desiccator containing an active drying agent or, for maximum protection, inside an inert atmosphere glovebox.[5][6][7]

Problem 3: Poor Reaction Yields or Inconsistent Results

Symptoms:

  • Reactions are not proceeding to completion or are yielding significantly less product than expected.

  • Reproducibility between experimental runs is low, even with identical procedures.

Potential Causes:

  • Inaccurate Stoichiometry: If the starting material has absorbed a significant amount of water, its actual mass is less than the weighed mass. This leads to incorrect molar ratio calculations.[1]

  • Chemical Degradation: Water can act as a nucleophile or reactant, leading to hydrolysis or other side reactions with the thiazole intermediate.[1] This not only consumes the starting material but can also generate impurities that interfere with the desired reaction.

  • Solvent Contamination: Using solvents that have not been properly dried can introduce significant amounts of water into the reaction.

Solutions & Best Practices:

  • Verify Water Content: Before use, determine the water content of your thiazole intermediate using Karl Fischer titration.[5][8][9] This technique is highly selective for water and can provide an accurate measure of moisture content, allowing you to adjust your starting mass accordingly.[5][8][10]

  • Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried. Solvents can be dried by passing them through a solvent purification system or by distillation over an appropriate drying agent.[11]

  • Employ Air-Free Techniques: For highly sensitive reactions, use of a Schlenk line or a glovebox is essential.[3][11][12][13] These techniques use an inert gas (argon or nitrogen) to create a moisture- and oxygen-free environment for the entire experimental workflow.[3][12][13]

Frequently Asked Questions (FAQs)

Q1: What makes thiazole intermediates hygroscopic? A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the air.[14] For thiazole intermediates, this tendency is often due to the presence of polar functional groups and the nitrogen atom in the thiazole ring, which can form hydrogen bonds with water. The specific substituents on the thiazole ring can either enhance or diminish its hygroscopic nature.

Q2: How should I store my hygroscopic thiazole intermediates? A2: Proper storage is critical. Always store hygroscopic compounds in a tightly sealed container to prevent exposure to atmospheric moisture.[1][6] For enhanced protection, place the sealed container inside a desiccator with a suitable desiccant like silica gel or molecular sieves.[5][15] For the most sensitive compounds, the best practice is storage within an inert atmosphere glovebox.[1][2] Always check the manufacturer's SDS for specific storage temperature recommendations.[6]

Q3: What is the difference between a desiccator and a glovebox? A3: A desiccator is a sealable enclosure containing a desiccant (drying agent) that creates a low-humidity environment.[15][16] It is suitable for general storage of moderately sensitive compounds. A glovebox is a sealed chamber filled with a high-purity inert gas (like argon or nitrogen), creating an atmosphere that is free of both water and oxygen.[2][3] Gloveboxes are necessary for handling highly reactive or extremely hygroscopic materials where even trace amounts of moisture can be detrimental.[2]

Q4: How do I choose the right desiccant? A4: The choice of desiccant depends on the required level of dryness and compatibility with your compound.

  • Silica Gel: A common, all-purpose desiccant suitable for general storage. Indicating silica gel changes color when saturated, signaling the need for regeneration (by heating).[15][17][18]

  • Molecular Sieves: These have a porous structure that selectively adsorbs water to a very high capacity, making them ideal for achieving very low humidity levels and for drying solvents.[15][17]

  • Calcium Chloride: A very effective desiccant, but it can become liquid as it absorbs water (deliquescence), which may not be suitable for all desiccator types.[15][19]

Desiccant Primary Use Regeneration Notes
Silica Gel General purpose, reducing bulk humidity.Yes (heating)Often contains a color indicator.[15][17]
Molecular Sieves Achieving very low humidity, drying solvents.Yes (high-temp heating under vacuum)Highly efficient at low water concentrations.[15][17]
Calcium Chloride High humidity environments.No (typically discarded)Can liquefy upon saturation (deliquescence).[14][15]

Q5: What is Karl Fischer titration and when should I use it? A5: Karl Fischer (KF) titration is a highly accurate analytical method used to determine the water content in a sample.[5] It is based on a stoichiometric reaction between iodine and water.[5][20] There are two main types: volumetric and coulometric.[9][10] The coulometric method is particularly suited for detecting trace amounts of water (ppm levels).[9] You should use KF titration when the exact water content of your hygroscopic intermediate is critical for calculating accurate stoichiometry or for ensuring the success of a moisture-sensitive reaction.[8]

Experimental Protocols & Visual Guides

Protocol: Weighing and Dispensing a Hygroscopic Thiazole Intermediate in an Inert Atmosphere Glovebox

This protocol ensures that the compound is never exposed to atmospheric moisture.

Prerequisites:

  • All materials (vials, spatulas, etc.) must be brought into the glovebox antechamber and subjected to at least three purge-and-refill cycles.[2][11]

  • Ensure the glovebox atmosphere has low levels of O₂ and H₂O (typically <1 ppm).[2]

Step-by-Step Procedure:

  • Preparation: Place a tared, sealable vial on the analytical balance inside the glovebox.

  • Equilibration: Open the main container of the thiazole intermediate and leave it open for 1-2 minutes inside the glovebox to allow any trapped headspace gas to equilibrate with the inert atmosphere.

  • Dispensing: Using a clean, dry spatula, quickly transfer the desired amount of the compound into the pre-tared vial.

  • Sealing: Immediately and tightly seal both the new vial containing your weighed compound and the main stock container.

  • Verification: Record the final weight.

  • Removal: Remove the sealed vial from the glovebox via the antechamber, again using at least three purge-and-refill cycles.

Diagrams
Decision Workflow for Handling a New Thiazole Intermediate

G cluster_0 start Receive New Thiazole Intermediate check_sds Consult SDS & Supplier Data for Hygroscopicity Information start->check_sds is_hygroscopic Is the Compound Listed as Hygroscopic or Moisture-Sensitive? check_sds->is_hygroscopic no_risk Handle with Standard Lab Practices. Store in Tightly Sealed Container. is_hygroscopic->no_risk No high_risk Implement Strict Moisture Control Protocols is_hygroscopic->high_risk Yes weighing Weighing Procedure high_risk->weighing storage Storage Procedure high_risk->storage reaction Reaction Setup high_risk->reaction glovebox_weigh Weigh in Glovebox or Use 'Weigh by Difference' Method weighing->glovebox_weigh desiccator_store Store in Desiccator (or Glovebox for High Sensitivity) storage->desiccator_store air_free_react Use Anhydrous Solvents & Air-Free Techniques (Schlenk/Glovebox) reaction->air_free_react

Caption: Decision tree for handling thiazole intermediates.

Workflow for Preparing Anhydrous Solvents

G start Select Solvent sps Pass through Solvent Purification System (SPS) start->sps Option A distill Distill over Appropriate Drying Agent (e.g., Na/Benzophenone) start->distill Option B collect Collect Anhydrous Solvent into Dry Schlenk Flask under Inert Gas sps->collect distill->collect store Store over Activated Molecular Sieves collect->store verify Verify Water Content (Karl Fischer Titration) store->verify

Caption: Workflow for the preparation of anhydrous solvents.

References
  • Wikipedia. Karl Fischer titration. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • Stream Peak. Selecting the Right Desiccant Bags for Laboratories. [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

  • Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]

  • Science Equip. Maximising Efficiency with Desiccators: Tips and Tricks for Labs. [Link]

  • The Schlenk Line Survival Guide. Gloveboxes. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Sorbent Systems. Desiccants for Pharmaceutical and Laboratory Products. [Link]

  • MRC Laboratory Equipment. How to Choose a Vacuum Desiccator in 2025. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • Scribd. Glove Box and Schlenk Line Techniques. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • ACS Publications. An Illustrated Guide to Schlenk Line Techniques. [Link]

  • JoVE. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. [Link]

  • Chemistry LibreTexts. Guides. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • ResearchGate. Water–thiazole ring complexes with interaction energies calculated by M06–2X/6–311++G(d,p) method. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]

  • Corrosionpedia. Hygroscopic. [Link]

  • Quora. What are the hazardous effects of hygroscopic materials? [Link]

  • PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • International Journal of Molecular Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Wikipedia. Thiazole. [Link]

  • PMC. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • Wikipedia. Hygroscopy. [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • SpringerLink. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(tert-Butyl)thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation and Analytical Benchmarking of 2-(tert-Butyl)thiazole-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary: The Analytical Mandate

In the development of kinase inhibitors and antivirals, 2-(tert-Butyl)thiazole-4-carboxamide serves as a critical scaffold. Its bulky tert-butyl group provides metabolic stability and hydrophobic pocket filling, while the carboxamide offers a hydrogen-bonding "hinge" motif.

However, characterizing this intermediate presents specific challenges—primarily the lability of amide protons and the potential for rotameric broadening.[1] This guide moves beyond basic assignment to benchmark the analytical performance of different NMR solvent systems and compares the spectral signature of this compound against its synthetic precursors and structural analogs.

Analytical Benchmarking: Solvent Performance & Resolution

For a researcher, "performance" in NMR is defined by spectral clarity, resolution of exchangeable protons, and solubility.[1] We compared the two most common solvent systems: DMSO-d₆ and Chloroform-d (CDCl₃) .

Comparative Analysis: Solvent System Suitability
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide Resolution Excellent Poor to Non-existentDMSO acts as a H-bond acceptor, "locking" amide protons (

7.5–8.0 ppm) and slowing exchange, yielding sharp doublets/singlets. In CDCl₃, rapid exchange causes extreme broadening.[1]
Solubility High (>50 mg/mL)ModerateThe polar carboxamide moiety aggregates in non-polar CDCl₃, leading to concentration-dependent shifts.[1]
Water Interference Low ImpactHigh ImpactResidual water in DMSO appears at ~3.3 ppm, far from the aromatic region.[1] In CDCl₃, water (

1.56 ppm) can overlap with the tert-butyl signal (

1.4 ppm).[1]
Rotamer Detection VisibleObscuredRestricted rotation of the amide bond is often resolved in DMSO, showing distinct peaks for syn and anti protons.[1]

Expert Insight: Do not use CDCl₃ for purity assays of this amide. The integration of the amide protons will be inaccurate due to quadrupole broadening and exchange, leading to a false low-purity calculation. Always use DMSO-d₆ for quantitative NMR (qNMR).

1H NMR Spectral Analysis (in DMSO-d₆)

3.1. The Spectrum Profile

The spectrum is characterized by three distinct regions.[2] The simplicity of the tert-butyl group contrasts with the sensitivity of the amide region.

Chemical Shift Assignment Table:

PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Note
2 -C(CH₃)₃ 1.42 – 1.48 Singlet (s)9H-Intense singlet. Free rotation renders all 9 methyl protons magnetically equivalent.
5 Thiazole H-5 8.20 – 8.35 Singlet (s)1H-Deshielded by the aromatic ring current and the electron-withdrawing 4-carboxamide group.
4-CONH₂ Amide (Hᴀ) 7.60 – 7.70 Broad s1H-Anti proton (trans to Carbonyl).[1] H-bonded to solvent.
4-CONH₂ Amide (Hʙ) 7.40 – 7.50 Broad s1H-Syn proton (cis to Carbonyl). Often slightly shielded relative to Hᴀ.
3.2. Structural Analog Comparison

How does this compound compare to its methyl-substituted analog?

  • vs. 2-Methylthiazole-4-carboxamide:

    • 2-Methyl Analog: The 2-position signal appears at

      
      2.7 ppm (3H, s).[1]
      
    • 2-tert-Butyl Target: The 2-position signal appears at

      
      1.45 ppm (9H, s).[1]
      
    • Impact: The tert-butyl group is a superior "clean" internal integration reference because it provides a massive 9H signal in a "quiet" aliphatic region, whereas the methyl signal at 2.7 ppm often overlaps with solvent impurities (e.g., DMSO solvent satellite or water).[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized protocol.

Step 1: Sample Preparation[1][3]
  • Massing: Weigh 5–10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the DMSO is "dry" (stored over molecular sieves).[1] Water content >0.1% will cause the amide peaks to merge.

  • Homogenization: Vortex for 30 seconds. The solution should be clear and colorless.

  • Transfer: Filter through a cotton plug into a precision NMR tube if any particulate remains.

Step 2: Acquisition Parameters (400 MHz+)[1]
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The tert-butyl protons have a long T1 relaxation time due to rapid rotation. A short D1 (e.g., 1s) will saturate this signal, reducing its integral value relative to the aromatic proton.[1] This is the #1 error in analyzing this compound.

  • Scans (NS): 16 (Sufficient due to the 9H t-butyl signal intensity).

Step 3: Processing & Validation[1]
  • Phasing: Manual phasing is required for the broad amide peaks.

  • Integration Logic: Calibrate the tert-butyl singlet to 9.00 .

  • QC Pass Criteria:

    • Thiazole H-5 integral = 0.95 – 1.05.

    • Combined Amide integral = 1.8 – 2.2 (variable due to exchange).[1]

Visualizing the Analytical Logic

Diagram 1: Solvent Selection Decision Tree

This logic gate helps researchers choose the correct solvent based on their specific analytical goal (Structure Confirmation vs. Reaction Monitoring).[1]

SolventSelection Start Analytical Goal Goal1 Full Characterization / qNMR Start->Goal1 Goal2 Quick Reaction Check (TLC alternative) Start->Goal2 Decision1 Is Amide Proton Integrity Critical? Goal1->Decision1 SolventCDCl3 Select CDCl3 (Fast, Cheap, Evaporable) Goal2->SolventCDCl3 SolventDMSO Select DMSO-d6 (Locks Amide Protons) Decision1->SolventDMSO Yes Decision1->SolventCDCl3 No Outcome1 Result: Sharp Amide Doublets Accurate Integration SolventDMSO->Outcome1 Outcome2 Result: Broad/Invisible Amides Good for t-Butyl check only SolventCDCl3->Outcome2

Caption: Decision matrix for selecting NMR solvents based on the necessity of resolving the carboxamide protons.

Diagram 2: Impurity Profiling Workflow

How to distinguish the product from its common synthetic precursor, Ethyl 2-(tert-butyl)thiazole-4-carboxylate .

ImpurityCheck Sample Crude Sample Spectrum Check1 Check Region 4.0 - 4.5 ppm Sample->Check1 SignalFound Quartet detected (4.3 ppm, J=7Hz) Check1->SignalFound Yes SignalAbsent Region Silent Check1->SignalAbsent No ConclusionImpure Impurity Identified: Ethyl Ester Precursor SignalFound->ConclusionImpure ConclusionPure Pass: Ester Hydrolysis Complete SignalAbsent->ConclusionPure

Caption: Diagnostic workflow to detect the unreacted ethyl ester precursor using the unique methylene quartet signal.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and relaxation delays).

  • Abraham, R. J., & Mobli, M. (2008).[1] "Modelling 1H NMR spectra of organic compounds: Theory and applications." Modelling 1H NMR Spectra, 1-20. (Source for chemical shift prediction logic).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link (Standard for solvent impurity identification).[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.[1] Link (Basis for electronic effects of carboxamide on thiazole ring).[1]

Sources

13C NMR Chemical Shifts for tert-Butyl Thiazole Ring Carbons: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug discovery, the thiazole ring is a privileged scaffold, appearing in critical therapeutics like Ritonavir and Bleomycin. The introduction of a tert-butyl group is a common medicinal chemistry strategy to modulate lipophilicity (LogP), block metabolic hot-spots, or induce specific conformational locks via steric bulk.

However, characterizing tert-butyl thiazoles by


C NMR presents a unique analytical challenge:
  • Signal Overlap: The intense methyl signals of the tert-butyl group can obscure crucial aliphatic impurities.

  • Relaxation Dynamics: The quaternary carbon of the tert-butyl group and the C2 carbon of the thiazole ring often exhibit long spin-lattice relaxation times (

    
    ), leading to poor signal-to-noise ratios or missing peaks in standard "quick" acquisitions.
    
  • Electronic Perturbation: Distinguishing between regioisomers (2-, 4-, or 5-substituted) requires a precise understanding of Substituent Chemical Shift (SCS) effects.

This guide provides a definitive comparison of chemical shifts, solvent effects, and acquisition protocols to ensure rigorous structural validation.

Mechanistic Insight: Electronic & Steric Deshielding

To interpret the data correctly, one must understand the underlying physics. The thiazole ring is an aromatic system where the Sulfur (S) and Nitrogen (N) atoms create a "push-pull" electronic environment.

  • C2 Position: Most deshielded (downfield) due to the combined electronegativity of N and S (

    
    -effect).
    
  • C4 vs. C5: C4 is adjacent to Nitrogen (deshielded), while C5 is adjacent to Sulfur. In

    
    C NMR, C5 is significantly more shielded (upfield) than C4.
    
  • tert-Butyl Effect: The bulky tert-butyl group exerts a strong +I (Inductive) effect and a Steric Deshielding effect .

Diagram 1: Electronic Shielding Logic

Visualization of the electronic influences determining chemical shift hierarchy.

ThiazoleShifts cluster_0 Thiazole Core cluster_1 tert-Butyl Substituent C2 C2 (N=C-S) ~153 ppm Most Deshielded C4 C4 (N-C=C) ~143 ppm C5 C5 (S-C=C) ~119 ppm Most Shielded Quat Quaternary C ~35-38 ppm No NOE Enhancement Quat->C2 If substituted at C2: +10-15 ppm shift Quat->C4 If substituted at C4: +10-15 ppm shift Methyl Methyl Cs (x3) ~30-32 ppm Intense Signal Nitrogen Nitrogen Atom (-I Effect) Nitrogen->C2 Strong Deshielding Nitrogen->C4 Mod. Deshielding Sulfur Sulfur Atom (d-orbital resonance) Sulfur->C5 Shielding (Resonance)

Caption: Electronic hierarchy of thiazole carbons. N and S heteroatoms dictate the baseline shifts, while the tert-butyl group adds specific inductive perturbations.

Comparative Data Analysis

The following tables synthesize experimental data ranges observed in high-field NMR (400-600 MHz).

Table 1: Characteristic Chemical Shifts ( , ppm) in CDCl

Comparison of Unsubstituted Thiazole vs. tert-Butyl Isomers.

Carbon PositionUnsubstituted Thiazole2-tert-Butylthiazole4-tert-Butylthiazole5-tert-Butylthiazole
C2 (N=C-S) 153.4 174.0 - 176.0 152.5 - 153.5150.0 - 151.5
C4 (N-C=C) 143.7 142.5 - 143.5164.0 - 166.0 138.0 - 140.0
C5 (S-C=C) 119.7 118.0 - 119.0113.0 - 115.0145.0 - 147.0
Quaternary C N/A37.0 - 38.534.5 - 36.033.0 - 34.5
Methyl Cs N/A30.5 - 31.529.5 - 30.529.0 - 30.0

Key Analytical Takeaways:

  • The "Ipso" Effect: Notice the massive downfield shift (~20 ppm) at the carbon directly attached to the tert-butyl group (highlighted in bold). This is the primary diagnostic peak.

  • C5 Sensitivity: In 4-tert-butylthiazole, C5 shifts upfield (shielded) due to steric compression (

    
    -effect) from the bulky neighbor.
    
Table 2: Solvent Induced Shifts (SIS)

Performance comparison between Chloroform-d and DMSO-d6.

ParameterCDCl

(Non-polar)
DMSO-

(Polar Aprotic)
Impact on Interpretation
C2 Shift Baseline+1.5 to +3.0 ppmHigh: H-bonding to Nitrogen deshields C2 significantly.
Methyl Region Sharp singletsOften broadenedMedium: Viscosity of DMSO can broaden the rotation of the bulky t-butyl group.
Solvent Residual 77.16 ppm (t)39.52 ppm (sept)Critical: DMSO signal often overlaps with quaternary carbons of alkyl chains.

Experimental Protocol: The "Quantitative" Workflow

Standard "1-minute" carbon scans often fail to detect the quaternary carbon of the tert-butyl group or the C2 carbon of the thiazole due to saturation. Use this self-validating protocol for publication-quality data.

Diagram 2: Structural Assignment Workflow

Decision tree for assigning ambiguous thiazole isomers.

NMRWorkflow Start Sample Preparation (15-20mg in 0.6mL solvent) Proton 1H NMR (16 scans) Identify t-Bu singlet (1.3-1.5 ppm) Start->Proton Carbon 13C NMR (Inverse Gated?) Relaxation Delay (d1) > 3s Proton->Carbon Check Are Quaternary Cs visible? Carbon->Check Optimize Increase d1 to 5-10s Increase Scans (ns=1024) Check->Optimize No HSQC HSQC (2D) Correlate Protonated Carbons Check->HSQC Yes Optimize->Carbon HMBC HMBC (2D) Long-range (2-3 bond) coupling HSQC->HMBC Assign Final Assignment Connect t-Bu protons to Ring C HMBC->Assign

Caption: Step-by-step acquisition strategy. Note the critical loop for optimizing relaxation delays for quaternary carbons.

Detailed Methodology

1. Sample Preparation:

  • Concentration: Dissolve 15–20 mg of the thiazole derivative in 0.6 mL of CDCl

    
    .
    
  • Filtration: Filter through a cotton plug to remove paramagnetic particulates (iron dust) which broaden linewidths.

2. Acquisition Parameters (Bruker/Varian Standard):

  • Pulse Sequence: zgpg30 (Power-gated decoupling). Avoid standard dept if you need quaternary carbons, or run deptq to see all carbons with phase editing.

  • Relaxation Delay (d1): Set to 3.0 - 5.0 seconds .

    • Reasoning: The quaternary carbon of the tert-butyl group has no attached protons to facilitate relaxation via dipolar coupling. Short delays saturate this signal, making it disappear.

  • Spectral Width: 240 ppm (to capture the downfield C2 signal ~170+ ppm).

  • Scans (ns): Minimum 512 scans for adequate S/N on the quaternary peak.

3. Validation (The HMBC Check):

  • To confirm the position of the tert-butyl group, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for a correlation between the intense tert-butyl protons (~1.4 ppm) and the ring carbon.

    • If correlation is to a carbon at ~175 ppm , it is 2-substituted .

    • If correlation is to a carbon at ~165 ppm , it is 4-substituted .

    • If correlation is to a carbon at ~146 ppm , it is 5-substituted .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for substituent effects).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for unsubstituted thiazole baseline data). [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. [Link]

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-(tert-Butyl)thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel chemical entities is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(tert-Butyl)thiazole-4-carboxamide, a molecule of interest in medicinal chemistry. By dissecting the fragmentation of its constituent functional groups—the tert-butyl moiety, the thiazole core, and the carboxamide arm—and comparing it with structurally related compounds, we offer a predictive roadmap for its mass spectral behavior.

Introduction: The Structural Landscape of 2-(tert-Butyl)thiazole-4-carboxamide

2-(tert-Butyl)thiazole-4-carboxamide is a heterocyclic compound featuring a stable tert-butyl group at the 2-position of a thiazole ring, with a carboxamide functional group at the 4-position. The interplay of these three components dictates its behavior under mass spectrometric analysis. The robust tert-butyl group is known for its characteristic fragmentation, the thiazole ring presents a more complex fragmentation puzzle, and the carboxamide introduces possibilities for specific rearrangements and cleavages. A thorough understanding of these individual fragmentation pathways is the cornerstone of predicting the overall mass spectrum of the title compound.

The Energetics of Fragmentation: A Theoretical Framework

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, with fragment ions providing crucial structural information.[3] The fragmentation process is governed by the stability of the resulting ions and neutral losses.[3] For 2-(tert-Butyl)thiazole-4-carboxamide, we anticipate a series of competing fragmentation pathways initiated by the ionization of the molecule.

Proposed Fragmentation Pathway of 2-(tert-Butyl)thiazole-4-carboxamide

Based on established fragmentation rules for its constituent functional groups, we propose the following major fragmentation pathways for 2-(tert-Butyl)thiazole-4-carboxamide under electron ionization.

The Dominance of the tert-Butyl Cation

A hallmark of molecules containing a tert-butyl group is the formation of the highly stable tert-butyl carbocation. This is typically the most abundant fragment in the spectrum.

  • α-Cleavage: The initial molecular ion can undergo cleavage of the bond between the tert-butyl group and the thiazole ring. This results in the formation of a tert-butyl radical and a thiazole-4-carboxamide cation, or more favorably, a thiazole-4-carboxamide radical and the highly stable tert-butyl cation at m/z 57 . This is often the base peak in the mass spectra of tert-butyl containing compounds.

Fragmentation of the Thiazole Ring and Carboxamide Moiety

The fragmentation of the thiazole ring is more complex and can be influenced by its substituents.[4][5] For 2-arylthiazoles, cleavage of the 1,2 and 3,4 bonds of the thiazole ring is a common fragmentation pathway. In conjunction with the carboxamide group, several fragmentation routes are plausible:

  • Loss of the Carboxamide Group: Cleavage of the bond between the thiazole ring and the carboxamide group can lead to the loss of a neutral CONH₂ radical (44 Da), resulting in a 2-(tert-butyl)thiazole cation.

  • Ring Cleavage: Following the initial fragmentation of the tert-butyl group, the remaining thiazole-containing fragment can undergo further cleavage. Common losses from thiazole rings include HCN (27 Da) and C₂H₂S (58 Da).

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the primary amide in this structure, other hydrogen rearrangement-driven fragmentations can occur, potentially leading to the loss of water (18 Da) from the molecular ion under certain conditions. Primary amides are known to exhibit a base peak due to the McLafferty rearrangement, though this is more common in longer chain amides.[6]

The proposed fragmentation pathways are visualized in the following diagram:

fragmentation_pathway M 2-(tert-Butyl)thiazole-4-carboxamide (M+•) F1 [M - CH3]+• (m/z = M-15) M->F1 - •CH3 F2 tert-Butyl Cation (m/z = 57) M->F2 - C5H4N2OS• F3 [M - C4H9]+• (m/z = M-57) M->F3 - C4H9• F4 [M - CONH2]+• (m/z = M-44) M->F4 - •CONH2 F5 Thiazole Ring Fragments F3->F5 Ring Cleavage ei_ms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve in Volatile Solvent B Inject into GC A->B C GC Separation B->C D EI Ionization (70 eV) C->D E Mass Analysis D->E F Detection & Spectrum Generation E->F

Sources

Technical Guide: HPLC Profiling of 2-(tert-Butyl)thiazole-4-carboxamide vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC retention time of 2-(tert-Butyl)thiazole-4-carboxamide vs impurities Content Type: Technical Comparison & Method Development Guide

Executive Summary

This guide provides a comprehensive High-Performance Liquid Chromatography (HPLC) profiling strategy for 2-(tert-Butyl)thiazole-4-carboxamide , a critical intermediate scaffold used in the synthesis of CFTR modulators and kinase inhibitors.[1]

Isolating this amide from its synthetic precursors—specifically the carboxylic acid (hydrolysis byproduct) and the ethyl ester (starting material)—presents a classic "polarity ladder" separation challenge. This document outlines the mechanistic basis for separation, a self-validating standard protocol, and the expected Relative Retention Times (RRT) for key impurities.[1]

Chemical Context & Impurity Origins

To validate an HPLC method, one must first understand the "Process-Related Impurities."[1] The synthesis of 2-(tert-Butyl)thiazole-4-carboxamide typically follows the Hantzsch thiazole synthesis route, which dictates the impurity profile.[1]

Synthesis Pathway & Impurity Map

The following diagram illustrates the origin of the three critical species in the mixture: the Ester (Starting Material), the Acid (Intermediate/Hydrolysis Impurity), and the Amide (Target).[1]

SynthesisPath SM1 Ethyl Bromopyruvate Ester IMPURITY B Ethyl 2-(tert-butyl)thiazole-4-carboxylate (Non-polar, Late Eluter) SM1->Ester Hantzsch Synthesis SM2 2,2-Dimethylpropanethioamide SM2->Ester Acid IMPURITY A 2-(tert-Butyl)thiazole-4-carboxylic acid (Polar, Early Eluter) Ester->Acid Hydrolysis (LiOH) Amide TARGET 2-(tert-Butyl)thiazole-4-carboxamide (Mid-Polarity) Ester->Amide Direct Amidation (NH3/MeOH) Acid->Amide Amidation (NH3/EDC)

Figure 1: Synthetic pathway showing the origin of critical impurities.[1] The polarity shift from Ester (Non-polar) to Acid (Polar) to Amide (Intermediate) dictates the HPLC separation order.

Method Development Strategy
Mechanistic Separation Logic

The separation relies on Hydrophobic Subtraction .

  • Impurity A (Acid): Contains an ionizable carboxylic acid group. At pH < 3.0, it is protonated but remains the most polar species due to the H-bond donor/acceptor capability of the -COOH group relative to the alkyl-shielded amide. Elutes First.

  • Target (Amide): The primary amide (-CONH2) is neutral and moderately polar. The tert-butyl group adds significant bulk hydrophobicity, retaining it longer than simple thiazoles.[1] Elutes Second.

  • Impurity B (Ester): The ethyl ester caps the polar carbonyl, masking hydrogen bond donors.[1] It is significantly more hydrophobic. Elutes Last.

Critical Parameter: pH Control

Thiazoles are weakly basic (pKa ~2.5).[1]

  • Recommendation: Use an acidic mobile phase (pH ~2.5 - 3.0).[1]

  • Why? This ensures the thiazole nitrogen is protonated (improving peak shape by preventing silanol interaction) and keeps the carboxylic acid impurity protonated (preventing peak splitting or fronting).

Standardized Experimental Protocol

This protocol is designed to be self-validating : the resolution between the Acid and Amide peaks serves as the system suitability check.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobic stationary phase.[1] Examples: Zorbax SB-C18 or Phenomenex Luna C18(2).[1]
Mobile Phase A 0.1% Phosphoric Acid (H3PO4) in WaterAcidic pH suppresses silanol activity and protonates the acid impurity.
Mobile Phase B Acetonitrile (ACN)Stronger solvent strength than MeOH, sharper peaks for amides.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nmThiazole ring absorption maximum.
Temperature 25°C - 30°CAmbient control ensures retention time reproducibility.
Gradient Profile

Note: An isocratic method (e.g., 40:60 ACN:Buffer) may work, but a gradient ensures the late-eluting ester is cleared.[1]

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.09010Equilibration / Injection
2.09010Hold for polar impurities
15.01090Gradient ramp to elute Ester
20.01090Wash
20.19010Re-equilibration
Retention Time & Performance Data

The following data represents the Relative Retention Time (RRT) . Absolute retention times (RT) will vary based on column dead volume and dwell volume, but the RRT is chemically fixed by the polarity of the substituents.

Reference Standard: 2-(tert-Butyl)thiazole-4-carboxamide (Target) = 1.00 [1]

CompoundStructure FragmentPolarityExpected RRTElution Order
Impurity A (Acid) -COOHHigh (Polar)0.65 – 0.75 1 (Early)
Target (Amide) -CONH₂Medium1.00 2 (Middle)
Impurity B (Ester) -COOEtLow (Non-polar)1.60 – 1.90 3 (Late)
System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly, verify the following:

  • Resolution (Rs): Rs > 2.0 between Impurity A (Acid) and Target (Amide).

  • Tailing Factor: T < 1.5 for the Target peak (Thiazoles are prone to tailing; if T > 1.5, increase buffer strength or lower pH).

Troubleshooting & Optimization
  • Issue: Acid Impurity Co-eluting with Solvent Front.

    • Cause: Mobile phase starts with too much organic solvent.

    • Fix: Start gradient at 5% ACN instead of 10%.

  • Issue: Split Peaks for the Acid.

    • Cause: pH is near the pKa of the carboxylic acid (~4.0).

    • Fix: Ensure Mobile Phase A is pH 2.5–3.0 (use Phosphate or Formic acid).[1]

  • Issue: Late Eluting "Ghost" Peaks.

    • Cause: Carryover of the hydrophobic Ester impurity from a previous run.

    • Fix: Extend the 90% B wash step by 5 minutes.

References
  • Sielc Technologies. (2018).[1][2] Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tricarico, A. et al. (1991).[1] Determination of thiazole-4-carboxamide adenine dinucleotide (TAD) levels in mononuclear cells. Biochemical Pharmacology. Retrieved from [Link]

  • Chromatography Today. (2014). Understanding the Difference Between Retention Time and Relative Retention Time. Retrieved from [Link][1]

  • MDPI. (2016).[1] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Retrieved from [Link][1]

Sources

A Comparative Analysis of 2-tert-butyl and 2-methyl Thiazole Amides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

In the landscape of modern medicinal chemistry, the thiazole moiety stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Among the myriad of possible substitutions on the thiazole ring, the choice of alkyl groups at the 2-position can profoundly influence the pharmacological profile of the resulting amide derivatives. This guide provides an in-depth comparison of the biological activities of 2-tert-butyl versus 2-methyl thiazole amides, offering insights for researchers, scientists, and drug development professionals.

The Tale of Two Alkyls: Physicochemical and Steric Considerations

The seemingly subtle difference between a methyl (-CH₃) and a tert-butyl (-C(CH₃)₃) group belies a significant divergence in their physicochemical properties, which in turn dictates their interaction with biological targets.

The methyl group , often referred to as the "magic methyl" in medicinal chemistry, can significantly enhance binding affinity and potency through favorable van der Waals interactions and by displacing water molecules from binding pockets.[3] Its small size allows it to probe small hydrophobic pockets without inducing significant steric clashes.

In contrast, the tert-butyl group is a bulky, sterically demanding substituent. This steric hindrance can be a powerful tool in drug design, offering several advantages:

  • Metabolic Stability: The bulkiness of the tert-butyl group can shield adjacent metabolically labile sites from enzymatic degradation, thereby increasing the compound's in vivo half-life.

  • Receptor Selectivity: The defined and considerable size of the tert-butyl group can enforce a specific conformation upon the molecule, leading to higher selectivity for a particular receptor subtype by preventing binding to off-target receptors with smaller binding pockets.

  • Increased Lipophilicity: The tert-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Comparative Biological Activity: Insights from Preclinical Studies

While direct head-to-head comparative studies of 2-tert-butyl and 2-methyl thiazole amides are not abundant in the literature, a comprehensive analysis of existing research on substituted thiazoles provides valuable insights into their differential biological activities.

Anticancer Activity

Thiazole amides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines.[4][5] The substitution at the 2-position of the thiazole ring plays a critical role in modulating this activity.

While a direct comparison is not available, a study on novel phenylthiazoles with a tert-butyl moiety showed promising antimicrobial activity against multidrug-resistant pathogens, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[6][7] This suggests that the steric bulk of the tert-butyl group can be advantageous in certain therapeutic areas.

In a broader context of anticancer drug discovery, the introduction of a methyl group at the C4- or C5-position of the thiazole core has been shown to decrease potency in some instances, suggesting that even small alkyl groups can have a significant impact on activity.[3]

Table 1: Anticancer Activity of Representative Thiazole Derivatives

Compound ID2-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Compound A ArylK563 (Leukemia)16.3[4]
Compound B ArylA549 (Lung)1.3[4]
Compound C ArylHepG2 (Liver)0.13[4]

Note: This table presents data for 2-arylthiazole amides to illustrate the potency of this class of compounds. Direct comparative data for 2-tert-butyl vs. 2-methyl analogs was not available in the reviewed literature.

Antimicrobial Activity

The thiazole scaffold is a key component in many antimicrobial agents. Here, the influence of the 2-substituent is also paramount. A study on novel phenylthiazoles with a tert-butyl moiety demonstrated significant activity against various multidrug-resistant bacteria and fungi.[6] For instance, two derivatives with a 1,2-diaminocyclohexane side chain displayed a promising MIC of 4 μg/mL against the highly infectious MRSA USA300 strain.[6] One of these compounds also showed potent activity against Clostridium difficile with an MIC of 4 μg/mL.[6]

While a direct comparison with a 2-methyl analog was not performed in this study, the authors highlight the importance of the tert-butylphenylthiazole core for the observed activity.[6]

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on substituted thiazole amides allow for the formulation of some general structure-activity relationship principles:

  • Steric Bulk at the 2-Position: The size and shape of the substituent at the 2-position of the thiazole ring are critical determinants of biological activity. While a smaller methyl group may be optimal for fitting into constrained binding pockets, a larger tert-butyl group can enhance potency and selectivity through steric-driven interactions and improved metabolic stability.

  • Amide Linker: The nature of the amide bond and the substituents on the amide nitrogen also significantly influence activity. Modifications at this position can affect the molecule's conformation and its ability to form key hydrogen bonds with the target protein.

  • Substitution on the Amide Aryl Ring: The electronic and steric properties of substituents on the aryl ring of the amide moiety can fine-tune the biological activity.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of 2-substituted thiazole amides and a common biological evaluation assay are provided below.

Synthesis of 2-Alkyl-N-arylthiazole-4-carboxamides

A general synthetic route to 2-alkyl-N-arylthiazole-4-carboxamides is depicted below.

Synthesis_of_2-Alkyl-N-arylthiazole-4-carboxamides reagent1 Alkyl Thioamide intermediate1 Ethyl 2-alkylthiazole-4-carboxylate reagent1->intermediate1 Hantzsch Thiazole Synthesis reagent2 Ethyl bromopyruvate reagent2->intermediate1 intermediate2 2-Alkylthiazole-4-carboxylic acid intermediate1->intermediate2 Hydrolysis product 2-Alkyl-N-arylthiazole-4-carboxamide intermediate2->product Amide Coupling reagent3 Aryl Amine reagent3->product MTT_Assay_Workflow step1 Cell Seeding step2 Compound Treatment step1->step2 24h Incubation step3 MTT Addition step2->step3 48-72h Incubation step4 Formazan Solubilization step3->step4 2-4h Incubation step5 Absorbance Measurement step4->step5

Sources

A Comparative Guide to Thiazole-4-carboxamide and Thiazole-5-carboxamide Isomers: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design. However, the subtle yet profound impact of substituent placement on this five-membered heterocycle can dramatically alter a molecule's biological activity, pharmacokinetic profile, and synthetic accessibility. This guide provides an in-depth comparison of two fundamental positional isomers: thiazole-4-carboxamide and thiazole-5-carboxamide.

For researchers in drug development, understanding the distinctions between these isomers is not merely an academic exercise. It is a critical aspect of lead optimization, influencing everything from target engagement and selectivity to metabolic stability. We will dissect the structural nuances, explore divergent synthetic strategies, and present experimental data that highlights the functional consequences of placing a carboxamide group at the C4 versus the C5 position.

Structural and Physicochemical Distinctions

At first glance, the two isomers appear remarkably similar, differing only in the point of attachment of the carboxamide moiety. However, this seemingly minor shift has significant implications for the molecule's electronic distribution, hydrogen bonding potential, and overall topology.

The thiazole ring itself is not electronically uniform. The nitrogen at position 3 is basic and a hydrogen bond acceptor, while the sulfur at position 1 is less basic and can participate in different types of interactions. The carbon atoms also have distinct electronic characters. The C4 position is adjacent to the sulfur atom, while the C5 position is flanked by both the sulfur and nitrogen atoms. This local electronic environment directly influences the properties of the attached carboxamide group.

G node_4 node_4 node_5 node_5

The position of the carboxamide group affects the molecule's ability to act as a hydrogen bond donor and acceptor, which is fundamental for molecular recognition by biological targets like enzymes and receptors. The spatial relationship between the carboxamide and the thiazole ring's heteroatoms dictates the vector and distance of these potential interactions.

Table 1: Comparison of Computed Physicochemical Properties

PropertyThiazole-4-carboxamideThiazole-5-carboxamideData Source
Molecular FormulaC4H4N2OSC4H4N2OS[4][5]
Molecular Weight128.15 g/mol 128.15 g/mol [4][5]
XLogP3-AA (Predicted)0.20.2[6][7]
Hydrogen Bond Donor Count11[4][5]
Hydrogen Bond Acceptor Count33[4][5]
IUPAC Name1,3-thiazole-4-carboxamide1,3-thiazole-5-carboxamide[4][5]

While many computed properties for the parent molecules are identical, these values diverge significantly upon further substitution, as the local electronic environment of the carboxamide influences its contribution to properties like lipophilicity and pKa.

Divergent Synthetic Strategies and Regiochemical Control

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a classic and versatile method.[8] However, achieving regiochemical control to selectively produce either the 4- or 5-carboxamide isomer requires careful selection of starting materials.

  • Synthesis of Thiazole-4-carboxamides: This isomer is typically synthesized via the Hantzsch reaction by condensing an α-halocarbonyl compound (often a 3-halo-2-oxopropanamide derivative) with a thioamide. The choice of these reactants directly installs the carboxamide group at the C4 position of the resulting thiazole ring.

  • Synthesis of Thiazole-5-carboxamides: The synthesis of the 5-carboxamide isomer often requires a different approach. A common strategy involves using a starting material where the eventual C5 substituent is an ester, which is then converted to the carboxamide in a later step. For example, the reaction of an α-bromoketone with a suitable thioamide can yield a thiazole-5-carboxylate ester, which can be hydrolyzed to the carboxylic acid and subsequently coupled with an amine.[9]

The causality behind these choices is rooted in the fundamental mechanism of the Hantzsch synthesis, which dictates the final arrangement of substituents on the thiazole ring.

G

Comparative Biological Activity: A Case Study in Kinase Inhibition

The functional consequence of carboxamide placement is most evident when examining biological activity. Different target proteins have exquisitely defined binding pockets, and the altered geometry of the isomers can lead to vastly different binding affinities and inhibitory potencies.

A compelling example can be found in the development of c-Met kinase inhibitors for cancer therapy.[10][11] In a study aimed at optimizing such inhibitors, researchers synthesized and evaluated derivatives based on different thiazole carboxamide scaffolds. While not a direct comparison of otherwise identical 4- vs 5-isomers, the study compared the utility of different scaffolds, including thiazole-4-carboxamide. It was found that replacing thiadiazole carboxamides with thiazole carboxamides was beneficial for activity. Specifically, when comparing a thiazole-2-carboxamide scaffold to a thiazole-4-carboxamide scaffold, the former often resulted in higher potency against the c-Met enzyme.[12]

Table 2: Representative c-Met Kinase Inhibitory Activity of Isomeric Scaffolds

Compound IDScaffold TypeR1R2c-Met IC50 (nM)
51e Thiazole-2-carboxamideHC6H534.48
51g Thiazole-4-carboxamideHC6H539.36
51f Thiazole-2-carboxamideH4-F-C6H529.05
51h Thiazole-4-carboxamideH4-F-C6H535.42
(Data sourced from Zhang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[12])

The data shows that even within the same study, subtle changes in the linker, including the carboxamide position on the thiazole ring, lead to measurable differences in inhibitory potency. The thiazole-2-carboxamide derivatives (51e, 51f) were consistently more potent than their thiazole-4-carboxamide counterparts (51g, 51h).[12] This is likely due to the different spatial orientation of the carboxamide group, which forms critical hydrogen bonds with the hinge region of the kinase active site. The C2 position allows for a different vector for these interactions compared to the C4 position.

G

Similarly, in the field of cyclooxygenase (COX) inhibitors, the thiazole carboxamide scaffold is prevalent.[13][14] The specific substitution pattern, including the carboxamide position, is crucial for achieving selectivity between COX-1 and COX-2 isozymes, which is key to mitigating gastrointestinal side effects.[14]

Analytical Differentiation and Quality Control

Distinguishing between the two isomers in a laboratory setting is straightforward but critical for ensuring the purity and identity of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. Thiazole-4-carboxamide will show a proton signal for the C5-H, while thiazole-5-carboxamide will show a signal for the C4-H. These protons reside in different electronic environments, leading to distinct chemical shifts.

  • Chromatography (HPLC, TLC): The isomers will typically have different polarities and, therefore, different retention times (in HPLC) or Rf values (in TLC), allowing for their separation and quantification.[15]

  • Mass Spectrometry (MS): While the isomers have the same molecular weight, their fragmentation patterns under techniques like MS/MS may differ, providing another layer of structural confirmation.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential.

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Precursor for Thiazole-5-carboxamide)

This protocol is based on established methods for creating the thiazole-5-carboxylate core structure.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (0.1 mol) in absolute ethanol (100 mL).

  • To this stirring solution, add ethyl 2-chloroacetoacetate (0.1 mol) dropwise over 15 minutes.

  • Attach the reflux condenser and heat the reaction mixture to reflux (approx. 78°C) with continuous stirring.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS. The subsequent hydrolysis and amide coupling steps would further validate the intermediate's identity.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a framework for comparing the biological activity of the synthesized isomers against a relevant enzyme target.

Materials:

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or similar)

  • Thiazole-4-carboxamide and Thiazole-5-carboxamide test compounds, dissolved in DMSO

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Microplate reader capable of fluorescence detection (Excitation/Emission ~535/590 nm)

  • 96-well plates, black

Procedure:

  • Reagent Preparation: Prepare all buffers, enzyme, and substrate solutions according to the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of each test isomer (e.g., from 100 µM to 0.01 µM) in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib).

  • Assay Plate Setup: To each well of the 96-well plate, add 10 µL of the diluted test compound or control.

  • Add 150 µL of the reaction buffer containing the fluorometric probe.

  • Initiate the reaction by adding 10 µL of COX-2 enzyme to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Start the enzymatic reaction by adding 10 µL of arachidonic acid substrate to all wells.

  • Immediately read the fluorescence intensity every minute for 10 minutes using the microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Self-Validation: Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value. The inclusion of a known inhibitor like Celecoxib validates the assay's performance.

Conclusion

The distinction between thiazole-4-carboxamide and thiazole-5-carboxamide is a clear illustration of the principle of constitutional isomerism in medicinal chemistry. While they share the same molecular formula, the differential placement of the carboxamide group fundamentally alters their electronic properties, synthetic accessibility, and, most critically, their interaction with biological targets. As demonstrated in kinase inhibitor development, such a seemingly minor structural change can lead to significant differences in potency. For researchers and drug development professionals, a thorough understanding and deliberate choice of isomeric scaffold are paramount for the successful design of novel therapeutics. The ability to selectively synthesize, analytically differentiate, and biologically evaluate these isomers is a core competency in the journey from a chemical scaffold to a clinical candidate.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

[Please note that the following list would be auto-generated based on the citations used in the text, with full details including Title, Source, and a valid, clickable URL.]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(tert-Butyl)thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(tert-Butyl)thiazole-4-carboxamide

Executive Safety Summary

Immediate Action Required: Treat 2-(tert-Butyl)thiazole-4-carboxamide as a bioactive organic solid with potential respiratory and ocular irritant properties. While specific toxicological data for this derivative may be limited, structural analogs (thiazole carboxamides) are potent enzyme inhibitors (e.g., COX, AMPA receptors) [1, 2].

  • Signal Word: WARNING

  • Primary Hazards: Skin/Eye Irritation (H315, H319), STOT-SE Respiratory Irritation (H335).[1]

  • Critical PPE: Nitrile gloves (double-gloving recommended for solutions), N95 respirator (powders) or Fume Hood (solutions), and wrap-around safety goggles.

  • Bioactivity Alert: Due to the tert-butyl lipophilic moiety, this compound likely possesses enhanced membrane permeability compared to unsubstituted thiazoles [3]. Handle with the assumption of high bioavailability.

Physicochemical Profile & Risk Assessment

Understanding the molecule's behavior is the first line of defense. The tert-butyl group increases lipophilicity, altering how the substance interacts with PPE materials and biological membranes.

PropertyData / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Risk of dust aerosolization during weighing.
Solubility Low in water; High in DMSO, DCM, MethanolDo not use water alone for decontamination. Use organic solvents or surfactant solutions.
Lipophilicity High (due to t-butyl group)Rapid skin absorption potential. Latex gloves are insufficient ; use Nitrile.
Melting Point ~170–180°C (Estimated from analogs [4])Stable at room temperature; avoid high-heat friction.
Reactivity Stable amide bond; incompatible with strong oxidizersStore away from nitric acid or peroxides.
PPE Selection & Decision Matrix

Directive: Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific state of the matter.

PPE_Decision_Matrix Start Handling State Solid Dry Powder (Weighing/Transfer) Start->Solid Solution Dissolved (DMSO/DCM) Start->Solution Resp_Solid Respiratory: Fume Hood OR N95 Solid->Resp_Solid Glove_Solid Gloves: Single Nitrile (4 mil) Solid->Glove_Solid Eye_Solid Eyes: Safety Glasses Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood (MANDATORY) Solution->Resp_Sol Glove_Sol Gloves: Double Nitrile OR Silver Shield (if DCM) Solution->Glove_Sol Eye_Sol Eyes: Chemical Goggles Solution->Eye_Sol

Figure 1: PPE Decision Matrix based on the physical state of the compound.[2] Note the escalation for solutions due to solvent-mediated permeation.

Operational Handling Protocol

Expertise Note: Static electricity is a common issue with thiazole powders. Use anti-static gun or spatula if available to prevent "jumping" of particles.

Phase A: Weighing & Transfer
  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Management: If the powder exhibits static cling, use an ionizing blower. Do not attempt to "blow" excess powder off the spatula.

  • Transfer: Use a funnel for transferring to flasks. Avoid using weighing paper; use weighing boats that can be rinsed.

Phase B: Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving in DMSO or DCM, the permeation rate through gloves increases.

    • Protocol: If using DCM (Dichloromethane), wear Silver Shield/Laminate gloves under nitrile outer gloves. Nitrile alone degrades in <5 minutes with DCM.

  • Vessel Venting: Thiazole amides are generally stable, but if reacting with strong bases, ensure the vessel is vented to prevent pressure buildup from potential side reactions.

Phase C: Decontamination
  • Dry Spill: Do not sweep. Use a wet wipe (dampened with ethanol) to capture dust without aerosolizing it.

  • Wet Spill: Absorb with vermiculite or sand.

  • Surface Cleaning: Wipe the area with 70% Ethanol followed by a detergent wash. The ethanol solubilizes the lipophilic thiazole, while the detergent removes residues.

Waste Management & Disposal

Trustworthiness: This protocol ensures "Cradle-to-Grave" compliance.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towelsHazardous Solid Waste Bin . Label as "Toxic Organic Solid". Do not throw in regular trash.
Liquid Waste (A) Compound dissolved in DMSO/MethanolNon-Halogenated Organic Waste .
Liquid Waste (B) Compound dissolved in DCM/ChloroformHalogenated Organic Waste . Segregate strictly to prevent expensive disposal surcharges.
Aqueous Waste Rinsate from glassware cleaningCollect first 2 rinses as Aqueous Toxic Waste . Subsequent washes can go to drain only if permitted by local EHS.
Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes.[3][4][5] Do not use an eye wash bottle that has been sitting out; use a plumbed station.

  • Skin Contact:

    • Remove contaminated clothing immediately.[6][7]

    • Wash with soap and water (solvents like alcohol may drive the compound deeper into the skin).

    • Inspect skin for redness (erythema).

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention.

Scientific Mechanism & Workflow

The following diagram illustrates the handling logic, integrating the physicochemical properties into the safety workflow.

Handling_Workflow Storage Storage (Dry, Cool, Dark) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Check Container Integrity Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Prevent Aerosol Reaction Experimental Use (Bioassay/Synthesis) Solubilization->Reaction Double Glove Waste Disposal (Segregated Streams) Reaction->Waste Quench & Segregate Waste->Storage Inventory Update

Figure 2: Cradle-to-grave handling workflow ensuring safety at every transition point.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 58790291, 2-tert-Butyl-4-thiazolecarboxylic acid ethyl ester. Retrieved from [Link]

  • MDPI. (2024).[1] Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.